KRAS inhibitor-18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H15ClF3N3O2S |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
1-[4-[5-chloro-6-(2,4-difluoro-5-hydroxyphenyl)-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C20H15ClF3N3O2S/c1-2-16(29)26-3-5-27(6-4-26)20-11-7-12(21)17(18(24)19(11)25-30-20)10-8-15(28)14(23)9-13(10)22/h2,7-9,28H,1,3-6H2 |
InChI Key |
NDGHIBDKESCHLI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=CC(=C(C=C4F)F)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Quest for Drugging the "Undruggable": A Technical Guide to the Discovery and Synthesis of KRAS G12C Inhibitors
A Note on "KRAS inhibitor-18" : Detailed public information regarding the specific discovery and synthesis of a compound designated "this compound" is limited. This guide will provide the available data for this compound and will primarily focus on the well-documented discovery and synthesis of other potent KRAS G12C inhibitors to offer a comprehensive and technically detailed overview for researchers, scientists, and drug development professionals.
The KRAS protein, a key molecular switch in cellular signaling, has long been considered an "undruggable" target in oncology. However, the discovery of a cryptic pocket on the surface of the KRAS G12C mutant has opened the door to a new class of targeted therapies. This guide delves into the core aspects of the discovery and synthesis of these groundbreaking inhibitors.
The KRAS Signaling Pathway: A Central Node in Cancer
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that cycles between an active GTP-bound state and an inactive GDP-bound state. In its active form, KRAS triggers a cascade of downstream signaling pathways, most notably the MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Mutations in the KRAS gene, particularly at codon 12, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumor formation.
Caption: The KRAS signaling cascade, illustrating the cycle between inactive and active states and downstream effector pathways.
Discovery of KRAS G12C Inhibitors: A Paradigm Shift
The breakthrough in targeting KRAS G12C came from the identification of a shallow, inducible pocket (the Switch-II pocket) adjacent to the mutated cysteine residue. This led to the development of covalent inhibitors that specifically and irreversibly bind to this cysteine, locking the KRAS protein in its inactive GDP-bound state.
A General Workflow for Covalent Inhibitor Discovery
The discovery of potent and selective KRAS G12C inhibitors typically follows a multi-step process:
Caption: A streamlined workflow for the discovery and development of covalent KRAS G12C inhibitors.
Quantitative Data Presentation
While comprehensive data for "this compound" is not publicly available, the following table summarizes the known quantitative metrics. For comparison, data for the well-characterized inhibitors Sotorasib and Adagrasib are also included.
| Inhibitor | Target | IC50 (KRAS G12C) | p-ERK Inhibition IC50 (MIA PaCa-2) | p-ERK Inhibition IC50 (A549) |
| This compound | KRAS G12C | 4.74 µM[1] | 66.4 µM[1] | 11.1 µM[1] |
| Sotorasib (AMG 510) | KRAS G12C | ~0.130 µM (p-ERK) | Not explicitly stated for MIA PaCa-2 | Not explicitly stated for A549 |
| Adagrasib (MRTX849) | KRAS G12C | Not explicitly stated | ~100 nM (Western blot) | Not available |
Experimental Protocols: Key Methodologies
The discovery and characterization of KRAS G12C inhibitors rely on a suite of biochemical and cell-based assays. Below are representative protocols for key experiments.
Protocol 1: p-ERK Inhibition Assay in MIA PaCa-2 Cells
This assay is crucial for determining the cellular potency of KRAS inhibitors by measuring the phosphorylation of ERK, a downstream effector of KRAS.
1. Cell Culture and Seeding:
-
Culture MIA PaCa-2 cells (a human pancreatic cancer cell line with a KRAS G12C mutation) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in serum-free DMEM.
-
Aspirate the culture medium from the cells and add the compound dilutions.
-
Incubate the cells with the compound for 2 hours at 37°C.
3. Cell Lysis and Protein Quantification:
-
After incubation, lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Synthesis of KRAS G12C Inhibitors
The chemical synthesis of KRAS G12C inhibitors often involves multi-step sequences to construct the core scaffold and introduce the necessary functional groups for covalent binding and interaction with the Switch-II pocket. While the specific synthesis of "this compound" is not published, the synthesis of compounds with similar pyridopyrimidine cores, like Sotorasib, provides a general blueprint.
A common synthetic strategy involves the construction of a central heterocyclic core, followed by the sequential addition of the piperazine moiety and the acrylamide warhead. The final steps often involve coupling reactions to attach the aromatic groups that occupy the hydrophobic regions of the binding pocket.
Mechanism of Action: Covalent Engagement
Covalent KRAS G12C inhibitors function by forming an irreversible bond with the thiol group of the cysteine-12 residue. This covalent modification locks the KRAS protein in an inactive, GDP-bound conformation, thereby preventing its interaction with downstream effector proteins and abrogating the oncogenic signaling cascade.
Caption: Covalent inhibitors bind to the Switch-II pocket and form an irreversible bond with Cysteine-12, locking KRAS G12C in an inactive state.
Conclusion
The development of KRAS G12C inhibitors represents a landmark achievement in precision oncology. Through a combination of innovative screening strategies, structure-based drug design, and intricate chemical synthesis, researchers have successfully drugged a target once thought to be intractable. While the journey to overcome KRAS-driven cancers is far from over, the principles and methodologies outlined in this guide provide a solid foundation for the continued discovery and development of novel and more effective KRAS inhibitors.
References
The Core Mechanism of KRAS G12C Inhibition: A Technical Guide
A note on "KRAS inhibitor-18": Publicly accessible scientific literature and patent databases do not contain detailed information on a compound specifically designated "this compound" or "compound 3-10". The available information is limited to vendor websites, which identify it as a KRAS G12C inhibitor with an IC50 of 4.74 µM and cellular p-ERK inhibition in the low micromolar range. Due to this lack of in-depth data, this guide will focus on the well-characterized, FDA-approved KRAS G12C inhibitor, Sotorasib (AMG 510), as a representative example to detail the mechanism of action for this class of drugs.
Executive Summary
KRAS, a member of the RAS superfamily of small GTPases, is a critical signaling protein that cycles between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations, such as the G12C substitution, impair the GTPase activity of KRAS, leading to its constitutive activation and uncontrolled downstream signaling that drives cell proliferation and survival. Sotorasib is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the KRAS G12C mutant protein. It achieves this by forming an irreversible covalent bond with the cysteine residue at position 12, locking the protein in its inactive, GDP-bound conformation. This prevents downstream signaling through key pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, ultimately leading to the inhibition of tumor cell growth and induction of apoptosis.
The KRAS Signaling Pathway and the Impact of the G12C Mutation
Under normal physiological conditions, KRAS is activated by guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP. In its active, GTP-bound state, KRAS recruits and activates downstream effector proteins, most notably RAF kinases and PI3K. This initiates signaling cascades that regulate cell growth, differentiation, and survival. The signal is terminated by the intrinsic GTPase activity of KRAS, which is accelerated by GTPase-activating proteins (GAPs), leading to the hydrolysis of GTP to GDP and returning KRAS to its inactive state.
The G12C mutation, a substitution of glycine for cysteine at codon 12, diminishes the ability of GAPs to promote GTP hydrolysis. This results in an accumulation of the active, GTP-bound form of KRAS, leading to persistent and uncontrolled activation of downstream pro-proliferative and anti-apoptotic signaling pathways.
Mechanism of Action of Sotorasib
Sotorasib is a highly specific inhibitor of the KRAS G12C mutant. Its mechanism of action is centered on the formation of a covalent bond with the mutant cysteine residue.
Key steps in the mechanism of action:
-
Selective Binding to the GDP-Bound State: Sotorasib preferentially binds to KRAS G12C when it is in the inactive, GDP-bound state.[1]
-
Covalent Bond Formation: The acrylamide "warhead" of Sotorasib forms an irreversible covalent bond with the thiol group of the cysteine at position 12 of the mutant KRAS protein.[1] This covalent modification is specific to the G12C mutant, as wild-type KRAS has a glycine at this position and lacks the reactive cysteine.[2]
-
Allosteric Inhibition: This covalent binding occurs in a previously cryptic "switch-II pocket" of the KRAS protein.[1] By occupying this pocket, Sotorasib locks KRAS G12C in its inactive conformation.
-
Inhibition of Nucleotide Exchange: The Sotorasib-bound KRAS G12C is unable to undergo the conformational changes necessary for GEF-mediated nucleotide exchange (the release of GDP and binding of GTP).[3]
-
Blockade of Downstream Signaling: By trapping KRAS G12C in the inactive state, Sotorasib prevents its interaction with and activation of downstream effectors like RAF and PI3K.[1] This leads to the suppression of the MAPK and PI3K-AKT signaling pathways.
-
Induction of Apoptosis and Inhibition of Cell Proliferation: The shutdown of these critical signaling cascades results in the inhibition of cell proliferation and the induction of apoptosis in KRAS G12C-mutant tumor cells.[2]
References
KRAS Inhibitor-18: A Technical Overview of its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling. Activating mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and lung adenocarcinomas. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets. The discovery of a covalent binding pocket in the KRAS G12C mutant has led to the development of a new class of targeted therapies. This technical guide provides an in-depth analysis of KRAS inhibitor-18, a potent and selective inhibitor of the KRAS G12C mutation, and its effects on downstream signaling pathways.
This compound, also known as compound 3-10, is a small molecule that specifically targets the cysteine residue at position 12 of the mutant KRAS protein. This irreversible binding locks KRAS G12C in its inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the subsequent activation of oncogenic signaling cascades.
Mechanism of Action
KRAS, when active and bound to GTP, engages with a multitude of effector proteins, leading to the activation of several key signaling pathways that drive cell proliferation, survival, and differentiation. The two major downstream pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][2][3] this compound, by locking KRAS G12C in its inactive state, effectively blocks the initiation of these signaling cascades.
The RAF-MEK-ERK (MAPK) Pathway
The MAPK pathway is a central signaling cascade that regulates cell growth and division. Activated KRAS recruits and activates RAF kinases (ARAF, BRAF, and CRAF) at the cell membrane. RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus and activates a host of transcription factors that promote cell cycle progression. This compound directly inhibits the phosphorylation of ERK, demonstrating its on-target effect of suppressing the MAPK pathway.[4]
The PI3K-AKT-mTOR Pathway
The PI3K-AKT-mTOR pathway is critical for cell survival, growth, and metabolism. Activated KRAS can also bind to and activate the p110 catalytic subunit of phosphatidylinositol 3-kinase (PI3K). This leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates AKT. Activated AKT then phosphorylates a range of downstream targets, including mTOR, to promote cell survival and inhibit apoptosis. Inhibition of KRAS G12C by compounds analogous to this compound has been shown to suppress this pathway.[5][6]
Quantitative Data on the Effects of this compound
The following tables summarize the available quantitative data on the inhibitory activity of this compound.
| Target | Assay | IC50 Value | Reference |
| KRAS G12C | Biochemical Assay | 4.74 µM | [4] |
| Cell Line | Tumor Type | Assay | IC50 Value | Reference |
| MIA PaCa-2 | Pancreatic Cancer | p-ERK Inhibition | 66.4 µM | [4] |
| A549 | Lung Cancer | p-ERK Inhibition | 11.1 µM | [4] |
Signaling Pathway Diagrams
The following diagrams illustrate the KRAS signaling pathway and the mechanism of action of this compound.
Caption: The KRAS signaling pathway, illustrating the activation cycle and major downstream effector pathways.
Caption: Mechanism of action of this compound on the KRAS G12C mutant protein.
Experimental Protocols
While the specific, detailed experimental protocols for the generation of the data on this compound are not publicly available, the following are generalized methodologies commonly used for the key experiments cited.
KRAS G12C Biochemical Assay (IC50 Determination)
-
Protein Expression and Purification: Recombinant human KRAS G12C protein is expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Nucleotide Exchange Assay: The assay measures the exchange of fluorescently labeled GDP (e.g., mant-GDP) for GTP. The reaction is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1.
-
Inhibitor Treatment: Purified KRAS G12C is pre-incubated with varying concentrations of this compound.
-
Fluorescence Measurement: The rate of nucleotide exchange is monitored by measuring the change in fluorescence over time using a plate reader.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular p-ERK Inhibition Assay (Western Blot)
-
Cell Culture: Human cancer cell lines harboring the KRAS G12C mutation (e.g., MIA PaCa-2, A549) are cultured in appropriate media until they reach 70-80% confluency.
-
Serum Starvation and Inhibitor Treatment: Cells are serum-starved for 12-24 hours to reduce basal signaling activity. Subsequently, cells are treated with a range of concentrations of this compound for a specified duration (e.g., 2-4 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated and normalized to the vehicle-treated control. The IC50 value is determined by plotting the normalized p-ERK levels against the inhibitor concentration.
Conclusion
This compound is a potent inhibitor of the KRAS G12C oncoprotein. By covalently binding to the mutant cysteine, it locks the protein in an inactive conformation, leading to the suppression of downstream signaling through the MAPK and PI3K-AKT pathways. The quantitative data demonstrates its ability to inhibit KRAS G12C directly and to reduce ERK phosphorylation in cancer cell lines. While further studies are needed to fully elucidate its therapeutic potential and broader effects on the signaling network, this compound represents a valuable tool for research and a promising scaffold for the development of novel anti-cancer therapies targeting KRAS-mutant tumors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2023008462A1 - Medicament for treatment and/or prevention of cancer - Google Patents [patents.google.com]
- 6. MIA PaCa2 cells | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Delving into the Cellular Journey of KRAS G12C Inhibitors: A Technical Guide
A detailed exploration of the cellular uptake and distribution of covalent KRAS G12C inhibitors, with a focus on Sotorasib (AMG 510) and Adagrasib (MRTX849), providing insights for researchers, scientists, and drug development professionals.
The advent of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of various cancers. Understanding the cellular pharmacology of these agents, specifically their ability to enter cancer cells and reach their target, is crucial for optimizing their therapeutic efficacy and overcoming resistance. This technical guide synthesizes available data on the cellular uptake and distribution of two pioneering KRAS G12C inhibitors, Sotorasib and Adagrasib, in the absence of specific public information for a compound denoted as "KRAS inhibitor-18."
Quantitative Insights: Pharmacokinetics and Tissue Distribution
While specific data on the intracellular concentrations of Sotorasib and Adagrasib remain limited in publicly accessible literature, extensive pharmacokinetic and tissue distribution studies in preclinical models and human clinical trials provide valuable insights into their systemic behavior and availability at the tissue level.
Adagrasib (MRTX849)
Adagrasib has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and extensive tissue distribution[1][2]. Preclinical studies in rats have quantified its distribution in various organs, highlighting its ability to accumulate in key tissues.
Table 1: Tissue Distribution of Adagrasib in Rats
| Tissue | Concentration (ng/g or ng/mL) | Time Point | Reference |
| Plasma | 677.45 ± 58.72 (Cmax) | - | [2] |
| Liver | 5047.80 ± 676.48 | 2 hours | [2] |
| Lung | Significantly higher than plasma | - | [3] |
| Kidney | Widely distributed | - | [2] |
| Spleen | Widely distributed | - | [2] |
| Heart | Widely distributed | - | [2] |
| Intestine | Widely distributed | - | [2] |
| Pancreas | Widely distributed | - | [2] |
| Brain | Demonstrates CNS penetration | - | [3][4] |
| Cerebrospinal Fluid (CSF) | Above target cellular IC50 | - | [3] |
Data from studies in Sprague-Dawley rats following oral administration.
Notably, Adagrasib has been shown to penetrate the central nervous system (CNS), a critical feature for treating brain metastases, which are common in KRAS G12C-mutated cancers[3][4]. This is partly attributed to its ability to inhibit the P-glycoprotein efflux pump, a transporter that typically expels drugs from the brain[4].
Sotorasib (AMG 510)
Sotorasib also exhibits pharmacokinetic properties that support its clinical efficacy, including rapid absorption and distribution[5][6]. While specific tissue concentration data is less detailed in the public domain compared to Adagrasib, its systemic exposure has been well-characterized.
Table 2: Pharmacokinetic Parameters of Sotorasib
| Parameter | Value | Species | Reference |
| Cmax | 7.50 µg/mL | Human | [6] |
| Tmax | 2.0 hours | Human | [6] |
| T1/2 (half-life) | 5.5 ± 1.8 hours | Human | [6] |
| Oral Bioavailability | Moderate to High | Preclinical | [7] |
| Volume of Distribution | 211 L | Human | [5][6] |
| Plasma Protein Binding | 89% | Human | [5][6] |
Signaling Pathways and Mechanism of Action
KRAS G12C inhibitors function by covalently binding to the mutant cysteine-12 residue, locking the KRAS protein in an inactive, GDP-bound state. This prevents the activation of downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.
Caption: KRAS G12C signaling pathway and the mechanism of covalent inhibitors.
Experimental Protocols
Investigating the cellular uptake and distribution of KRAS inhibitors involves a combination of sophisticated analytical and imaging techniques.
Measuring Intracellular Concentration by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices.
General Protocol Outline:
-
Cell Culture and Treatment: Cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are cultured to a desired confluency. The cells are then treated with the KRAS inhibitor at various concentrations and for different time points.
-
Cell Harvesting and Lysis: After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove any unbound inhibitor. The cells are then harvested and lysed to release the intracellular contents.
-
Protein Precipitation: An organic solvent (e.g., methanol, acetonitrile) is added to the cell lysate to precipitate proteins, which can interfere with the analysis.
-
LC-MS/MS Analysis: The supernatant, containing the inhibitor, is injected into an LC-MS/MS system. The inhibitor is separated from other cellular components by liquid chromatography and then detected and quantified by mass spectrometry.
-
Data Analysis: The concentration of the inhibitor in the cell lysate is determined by comparing its signal to that of a standard curve of known inhibitor concentrations.
Caption: General workflow for quantifying intracellular KRAS inhibitor concentration using LC-MS/MS.
Subcellular Fractionation
To determine the distribution of the inhibitor within different cellular compartments, subcellular fractionation techniques are employed.
General Protocol Outline:
-
Cell Lysis and Homogenization: Cells are lysed using a method that preserves the integrity of organelles (e.g., dounce homogenization in a hypotonic buffer).
-
Differential Centrifugation: The cell homogenate is subjected to a series of centrifugation steps at increasing speeds. This process pellets different organelles based on their size and density.
-
Low-speed centrifugation: Pellets nuclei.
-
Medium-speed centrifugation: Pellets mitochondria.
-
High-speed centrifugation: Pellets microsomes (fragments of the endoplasmic reticulum and Golgi apparatus).
-
Ultracentrifugation: The remaining supernatant contains the cytosol.
-
-
Analysis of Fractions: The concentration of the inhibitor in each fraction is then determined using LC-MS/MS.
Fluorescence Microscopy
Fluorescence microscopy allows for the visualization of the inhibitor's localization within the cell. This often requires a fluorescently labeled version of the inhibitor.
General Protocol Outline:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with a fluorescently labeled KRAS inhibitor.
-
Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow antibodies or other staining reagents to enter.
-
Staining: Organelles can be co-stained with specific fluorescent dyes or antibodies to visualize their location relative to the inhibitor. For example, DAPI is used to stain the nucleus.
-
Imaging: The cells are imaged using a confocal or fluorescence microscope.
Logical Relationships in Drug Action
The efficacy of a KRAS G12C inhibitor is dependent on a series of events, from cellular entry to target engagement.
Caption: Logical flow from cellular uptake to the therapeutic effect of KRAS G12C inhibitors.
Conclusion
While a compound specifically named "this compound" lacks detailed public data on its cellular journey, the extensive research on Sotorasib and Adagrasib provides a strong framework for understanding the cellular uptake and distribution of this class of inhibitors. The available data underscores their ability to achieve effective concentrations in tumor tissues, including the challenging environment of the brain. Future research focusing on quantitative measurements of intracellular and subcellular concentrations will further refine our understanding and aid in the development of next-generation KRAS inhibitors with improved efficacy and the ability to overcome resistance mechanisms.
References
- 1. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Validated LC-MS/MS method for simultaneous quantification of KRASG12C inhibitor sotorasib and its major circulating metabolite (M24) in mouse matrices and its application in a mouse pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to KRAS G12C Inhibition in Pancreatic Cancer Research: A Proxy Analysis Based on Adagrasib
Disclaimer: As of late 2025, publicly available research specifically detailing the preclinical and clinical development of "KRAS inhibitor-18" is limited. To provide a comprehensive technical resource that meets the core requirements of drug development professionals and researchers, this guide will focus on a well-characterized, clinically validated KRAS G12C inhibitor, Adagrasib (MRTX849) , as a representative proxy. Data for another prominent KRAS G12C inhibitor, Sotorasib (AMG 510) , is also included for comparative purposes. This approach allows for an in-depth exploration of the methodologies and expected outcomes in the field of KRAS-targeted therapy for pancreatic cancer.
Introduction to KRAS Inhibition in Pancreatic Cancer
Kirsten rat sarcoma viral oncogene homolog (KRAS) mutations are a hallmark of pancreatic ductal adenocarcinoma (PDAC), occurring in over 90% of cases.[1][2] These mutations, most commonly at the G12 residue, lock the KRAS protein in a constitutively active, GTP-bound state, driving uncontrolled cell proliferation and survival through downstream signaling pathways.[3] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the lack of other apparent allosteric sites.
The development of covalent inhibitors specifically targeting the KRAS G12C mutation, which accounts for 1-2% of KRAS mutations in pancreatic cancer, has marked a significant breakthrough.[3][4] These inhibitors, such as Adagrasib and Sotorasib, work by irreversibly binding to the mutant cysteine residue at position 12, thereby locking the KRAS G12C protein in its inactive, GDP-bound state.[3] This guide provides an overview of the preclinical and clinical data for these inhibitors in pancreatic cancer, along with detailed experimental protocols for their evaluation.
Quantitative Data on KRAS G12C Inhibitors in Pancreatic Cancer
The following tables summarize the key quantitative data for Adagrasib and Sotorasib in preclinical models and clinical trials for pancreatic cancer.
Table 1: Preclinical Efficacy of Adagrasib (MRTX849) in MIA PaCa-2 Pancreatic Cancer Model
| Parameter | Value | Reference |
| In Vitro Cell Viability (IC50) | ||
| 2D Culture | 10 - 973 nM | [5] |
| 3D Culture | 0.2 - 1042 nM | [5] |
| In Vivo Xenograft Model | ||
| Dosing | 10, 30, 100 mg/kg, oral, once daily | [6] |
| Outcome (100 mg/kg) | Durable complete responses, tumor-free for 70 days | [6] |
| p-ERK Inhibition (in vivo) | ≥90% inhibition at 6 and 24 hours | [7] |
Table 2: Clinical Trial Data for Adagrasib in KRAS G12C-Mutated Pancreatic Cancer (KRYSTAL-1 Trial)
| Endpoint | Value | Reference |
| Objective Response Rate (ORR) | 33.3% - 50% | [2][8][9] |
| Disease Control Rate (DCR) | 81.0% - 100% | [2][8][10] |
| Median Progression-Free Survival (PFS) | 5.4 - 6.6 months | [2][9] |
| Median Overall Survival (OS) | 8.0 months | [9] |
| Median Duration of Response (DoR) | 7.0 months | [8] |
Table 3: Clinical Trial Data for Sotorasib in KRAS G12C-Mutated Pancreatic Cancer (CodeBreaK 100 Trial)
| Endpoint | Value | Reference |
| Objective Response Rate (ORR) | 21.1% | [1][3][4] |
| Disease Control Rate (DCR) | 84.2% | [3][4] |
| Median Progression-Free Survival (PFS) | 4.0 months | [1][3][11] |
| Median Overall Survival (OS) | 6.9 months | [1][3][11] |
| Median Duration of Response (DoR) | 5.7 months | [11][12] |
Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway and Inhibitor Mechanism
The diagram below illustrates the canonical KRAS signaling pathway in pancreatic cancer and the mechanism of action for a covalent KRAS G12C inhibitor.
Caption: KRAS G12C signaling cascade and mechanism of covalent inhibition.
Preclinical Evaluation Workflow for a KRAS Inhibitor
The following diagram outlines a typical workflow for the preclinical assessment of a novel KRAS inhibitor in pancreatic cancer research.
Caption: Preclinical workflow for KRAS inhibitor evaluation.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the preclinical evaluation of KRAS G12C inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the dose-dependent effect of the inhibitor on the viability of pancreatic cancer cells.
1. Cell Seeding:
-
Culture MIA PaCa-2 cells (or other KRAS G12C-mutant pancreatic cancer cell lines) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Trypsinize and resuspend cells to a concentration of 2-5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a serial dilution of the KRAS inhibitor (e.g., Adagrasib) in culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[13]
3. Data Acquisition:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
Western Blot for p-ERK Inhibition
This protocol is used to confirm target engagement by assessing the phosphorylation status of ERK, a key downstream effector in the KRAS pathway.
1. Cell Treatment and Lysis:
-
Seed MIA PaCa-2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the KRAS inhibitor (e.g., 0.24 nM to 1000 nM of Adagrasib) for a specified time (e.g., 24 hours).[5]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
3. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal to determine the extent of inhibition.[13]
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of the KRAS inhibitor in a living organism.
1. Cell Implantation:
-
Use 6-8 week old female athymic nude mice.[6]
-
Subcutaneously inject 1 x 10^6 MIA PaCa-2 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the right flank of each mouse.[6]
2. Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers twice weekly. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
3. Drug Administration:
-
Prepare the KRAS inhibitor (e.g., Adagrasib) in a suitable vehicle for oral gavage.
-
Administer the inhibitor daily at the desired doses (e.g., 10, 30, 100 mg/kg).[6]
-
Administer the vehicle alone to the control group.
-
Monitor the body weight of the mice three times a week as a measure of general toxicity.
4. Efficacy Evaluation:
-
Continue daily dosing and tumor measurements for the duration of the study (e.g., 16-21 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via western blot or immunohistochemistry).
5. Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effects.
Conclusion
The development of covalent KRAS G12C inhibitors like Adagrasib and Sotorasib represents a paradigm shift in the treatment of KRAS-mutant cancers, including a subset of pancreatic cancers. This guide provides a framework for the preclinical evaluation of such inhibitors, utilizing a well-characterized proxy to illustrate the necessary quantitative data, signaling pathways, and detailed experimental protocols. As research in this area continues to evolve, these methodologies will be crucial for the discovery and development of the next generation of KRAS-targeted therapies, with the ultimate goal of improving outcomes for patients with this challenging disease.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. onclive.com [onclive.com]
- 3. Sotorasib shows clinically meaningful activity in KRAS G12C-mutated advanced pancreatic cancer - ecancer [ecancer.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. letswinpc.org [letswinpc.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Adagrasib for Pancreatic Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. targetedonc.com [targetedonc.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to KRAS Inhibition in Colorectal Cancer Models
Affiliation: Google Research
Notice: Information on a specific "KRAS inhibitor-18" is not publicly available. This guide focuses on the well-characterized and clinically relevant KRAS G12C inhibitor, Adagrasib (MRTX849) , in colorectal cancer (CRC) models, for which substantial data exists.
Abstract
Mutations in the Kirsten Rat Sarcoma (KRAS) oncogene are prevalent in colorectal cancer (CRC), historically rendering these tumors "undruggable" and resistant to standard therapies like EGFR inhibitors. The development of allele-specific inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough. This technical guide provides an in-depth overview of the preclinical evaluation of Adagrasib (MRTX849), a potent and selective KRAS G12C inhibitor, in CRC models. We summarize key quantitative data on its efficacy, detail the experimental protocols used in its evaluation, and visualize the core signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and precision medicine.
Introduction: The Challenge of KRAS-Mutant Colorectal Cancer
KRAS mutations are found in approximately 40-50% of colorectal cancers, with the KRAS G12C alteration present in about 3-4% of CRC patients.[1][2][3] These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream pro-proliferative and survival pathways, primarily the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR cascades.[2][4] Unlike in non-small cell lung cancer (NSCLC), KRAS G12C inhibitors as monotherapy have shown limited efficacy in CRC.[5] This is largely attributed to a robust feedback reactivation of the MAPK pathway, primarily driven by upstream EGFR signaling.[3][6] This observation has propelled the clinical investigation of combination strategies, most notably the co-inhibition of KRAS G12C and EGFR.
Adagrasib (MRTX849): Mechanism of Action
Adagrasib is an irreversible, covalent inhibitor that selectively targets the cysteine residue of the KRAS G12C mutant protein. It traps KRAS G12C in its inactive, GDP-bound state, thereby preventing its interaction with effector proteins and blocking downstream oncogenic signaling.[7] The durable covalent bond provides sustained inhibition of the mutant protein.
Signaling Pathway Inhibition by Adagrasib
The primary mechanism of Adagrasib is the suppression of the MAPK signaling pathway. In sensitive KRAS G12C models, Adagrasib treatment leads to a significant reduction in the phosphorylation of MEK and ERK.
Preclinical Efficacy in Colorectal Cancer Models
Adagrasib has been evaluated in various preclinical CRC models, including cell lines and patient-derived xenografts (PDXs), both as a monotherapy and in combination with other agents.
In Vitro Efficacy
The following table summarizes the anti-proliferative activity of Adagrasib in KRAS G12C-mutant CRC cell lines.
| Cell Line | Cancer Type | Adagrasib IC50 (nM) | Combination Agent | Combination Effect |
| SW837 | Colorectal | Data not specified | Cetuximab (anti-EGFR) | Synergistic |
| HCT-116 (G12C) | Colorectal | Data not specified | Cetuximab (anti-EGFR) | Synergistic |
| LoVo | Colorectal | Data not specified | Cetuximab (anti-EGFR) | Synergistic |
| NCI-H358 | NSCLC (Comparator) | Data not specified | - | - |
| Note: Specific IC50 values for Adagrasib in CRC cell lines are not consistently reported in the reviewed literature, but synergistic effects with EGFR inhibitors are well-documented. |
In Vivo Efficacy
In vivo studies using CRC PDX models have been crucial in demonstrating the limited efficacy of Adagrasib monotherapy and the profound synergy with EGFR inhibition.
| Model | Treatment Group | Tumor Growth Inhibition (%) | Key Findings |
| CRC PDX (KRAS G12C) | Vehicle | 0% (Control) | Uninhibited tumor growth. |
| CRC PDX (KRAS G12C) | Adagrasib Monotherapy | Modest Inhibition | Limited and transient tumor growth inhibition. |
| CRC PDX (KRAS G12C) | Cetuximab Monotherapy | Minimal Inhibition | Little to no effect on tumor growth. |
| CRC PDX (KRAS G12C) | Adagrasib + Cetuximab | >90% (often regression) | Significant and sustained tumor regression.[5][7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are representative protocols for key experiments.
Cell Viability Assay (MTS/CellTiter-Glo)
This assay quantifies the number of viable cells in culture after exposure to a therapeutic agent.
Protocol Steps:
-
Cell Seeding: Plate KRAS G12C-mutant CRC cells (e.g., SW837) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Adagrasib (and/or a fixed concentration of Cetuximab for combination studies) in complete growth medium. Aspirate the old medium from the plates and add the drug-containing medium.
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add CellTiter 96 AQueous One Solution Reagent (MTS) or CellTiter-Glo Luminescent Cell Viability Assay reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure absorbance at 490 nm for MTS assays or luminescence for CellTiter-Glo assays using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis (e.g., in GraphPad Prism).
Western Blotting for Phospho-ERK
This technique is used to measure the levels of specific proteins, such as phosphorylated ERK (p-ERK), to assess the inhibition of the MAPK pathway.
Protocol Steps:
-
Cell Lysis: Treat CRC cells with Adagrasib for a specified time (e.g., 2, 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Densitometry is used to quantify band intensity.
Patient-Derived Xenograft (PDX) Model Study
PDX models involve implanting patient tumor tissue into immunodeficient mice, providing a more clinically relevant in vivo model.
Protocol Steps:
-
Implantation: Surgically implant fresh or cryopreserved KRAS G12C-mutant CRC tumor fragments subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).
-
Tumor Growth: Allow tumors to establish and grow to a mean volume of 100-200 mm³.
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, Adagrasib, Cetuximab, Adagrasib + Cetuximab).
-
Dosing: Administer Adagrasib via oral gavage (e.g., once or twice daily) and Cetuximab via intraperitoneal (IP) injection (e.g., twice weekly) at predetermined doses.
-
Monitoring: Measure tumor dimensions with digital calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) and monitor animal body weight and overall health 2-3 times per week.
-
Endpoint Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for p-ERK) to confirm target engagement.
Conclusion and Future Directions
Preclinical data from colorectal cancer models unequivocally demonstrate that while Adagrasib is a potent and selective inhibitor of KRAS G12C, its efficacy as a monotherapy is limited by adaptive resistance mediated by EGFR signaling. The combination of Adagrasib with an EGFR inhibitor like Cetuximab overcomes this resistance, leading to profound and durable anti-tumor responses. These findings provided a strong rationale for clinical trials evaluating this combination, which ultimately led to its accelerated approval.[8] Future research will focus on identifying other mechanisms of resistance, exploring further combination strategies (e.g., with inhibitors of SHP2 or SOS1), and developing inhibitors for other prevalent KRAS mutations such as G12D and G12V.[2][9]
References
- 1. mdpi.com [mdpi.com]
- 2. KRAS and EGFR inhibitors: a new step in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA3098574A1 - Kras g12c inhibitors and methods of using the same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of KRAS inhibitor resistance in KRAS-mutant colorectal cancer harboring Her2 amplification and aberrant KRAS localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Targeting KRASG12C in colorectal cancer: the beginning of a new era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mskcc.org [mskcc.org]
- 9. ascopubs.org [ascopubs.org]
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of KRAS Inhibitor-18
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the in vitro evaluation of KRAS Inhibitor-18, a potent and selective covalent inhibitor of the KRAS G12C mutant. The following application notes describe the methodologies for assessing the biochemical and cellular activity of this compound, including its direct inhibitory effect on KRAS G12C, its impact on downstream signaling pathways, and its anti-proliferative activity in cancer cell lines harboring the KRAS G12C mutation. The provided protocols are intended to guide researchers in the accurate and reproducible in vitro characterization of this compound and similar compounds.
Introduction
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2][3] Mutant KRAS is constitutively locked in its active, GTP-bound state, leading to aberrant activation of downstream signaling pathways, such as the MAPK and PI3K pathways, which drive tumor cell proliferation, survival, and differentiation.[2][3][4] The development of covalent inhibitors that specifically target the cysteine residue of the G12C mutant has been a significant breakthrough in cancer therapy.[2][5]
This compound is a novel compound identified as a potent inhibitor of KRAS G12C.[6] These application notes provide a comprehensive guide to the in vitro assays necessary to characterize its mechanism of action and cellular efficacy. The protocols detailed below cover biochemical assays to determine direct target engagement and inhibition of nucleotide exchange, as well as cell-based assays to measure the impact on downstream signaling and cancer cell viability.
Data Presentation
Table 1: Biochemical Activity of this compound
| Assay Type | Target | Parameter | Value |
| Biochemical Inhibition | KRAS G12C | IC₅₀ | 4.74 µM[6] |
Table 2: Cellular Activity of this compound
| Cell Line | KRAS Status | Assay | Parameter | Value |
| MIA PaCa-2 | G12C | p-ERK Inhibition | IC₅₀ | 66.4 µM[6] |
| A549 | G12S | p-ERK Inhibition | IC₅₀ | 11.1 µM[6] |
| NCI-H358 | G12C | Cell Viability (2D) | IC₅₀ | Data to be determined |
| MIA PaCa-2 | G12C | Cell Viability (3D Spheroid) | IC₅₀ | Data to be determined |
Note: The A549 cell line is often mischaracterized. While some sources may list it as G12C, it is predominantly known to harbor the G12S mutation. The provided data from the source is included as is.
Signaling Pathway
Caption: The KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Experimental Protocols
Biochemical Assay: KRAS G12C Nucleotide Exchange Assay (HTRF)
This assay measures the ability of this compound to block the exchange of GDP for GTP on the KRAS G12C protein, a key step in its activation. A Homogeneous Time-Resolved Fluorescence (HTRF) format is a common method for this type of assay.[7]
Materials:
-
Recombinant human KRAS G12C protein
-
GTP labeled with a fluorescent donor (e.g., DY-647P1)[7]
-
GDP
-
SOS1 (Son of Sevenless 1), a guanine nucleotide exchange factor (GEF)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 384-well plate, add the KRAS G12C protein and the diluted inhibitor.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for covalent binding.
-
Initiate the exchange reaction by adding a mixture of fluorescently labeled GTP and SOS1.
-
Incubate for 30-60 minutes at room temperature.
-
Read the plate on an HTRF plate reader, measuring the fluorescence signal.
-
The HTRF signal will increase as the fluorescent GTP binds to KRAS G12C.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the KRAS G12C Nucleotide Exchange Assay.
Cell-Based Assay: p-ERK (T202/Y204) Inhibition Assay
This assay determines the inhibitor's ability to block the downstream MAPK signaling pathway by measuring the phosphorylation of ERK, a key downstream effector of KRAS.
Materials:
-
KRAS G12C mutant cell line (e.g., MIA PaCa-2, NCI-H358)
-
Complete cell culture medium
-
This compound
-
Lysis buffer
-
Antibodies for p-ERK (T202/Y204) and total ERK
-
Detection system (e.g., AlphaLISA, Western Blot)
-
96-well or 384-well cell culture plates
Procedure:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Measure the levels of p-ERK and total ERK using an appropriate detection method. For a high-throughput option, an AlphaLISA assay is suitable.[8]
-
Normalize the p-ERK signal to the total ERK signal.
-
Calculate the percent inhibition of p-ERK phosphorylation relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a non-linear regression curve.
Cell-Based Assay: Cell Viability Assay
This assay assesses the anti-proliferative effect of this compound on cancer cells.
Materials:
-
KRAS G12C mutant cell line (e.g., MIA PaCa-2, NCI-H358) and a KRAS wild-type cell line for selectivity assessment.
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well or 384-well cell culture plates
-
Plate reader (luminescence or absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat the cells with a dilution series of this compound.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percent cell viability relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percent viability against the inhibitor concentration and fitting to a dose-response curve.
Caption: Workflow for the Cell Viability Assay.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound. By employing these biochemical and cell-based assays, researchers can effectively determine the potency and mechanism of action of this and other KRAS G12C inhibitors. The data generated from these experiments are crucial for the preclinical evaluation and further development of targeted therapies for KRAS G12C-driven cancers. It is recommended to use both 2D and 3D cell culture models, as 3D models may offer a more physiologically relevant assessment of inhibitor potency.[7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes: Cell-Based Assays for Evaluating KRAS Inhibitor-18 Activity
Introduction
The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell growth, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including lung, colorectal, and pancreatic cancers.[3][4] These mutations often lock the KRAS protein in a perpetually active, GTP-bound state, leading to uncontrolled cell proliferation and tumor growth.[1]
KRAS inhibitor-18 is a potent, selective inhibitor of the KRAS G12C mutant, a specific mutation where glycine is replaced by cysteine at codon 12.[5] This inhibitor works by covalently binding to the mutant cysteine, trapping the KRAS G12C protein in its inactive, GDP-bound state.[6][7] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the cellular activity of this compound by measuring its impact on cancer cell viability and its ability to suppress downstream signaling pathways.
The KRAS Signaling Pathway
In normal cellular function, the activation of KRAS is initiated by upstream signals, often from receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[8] This triggers guanine nucleotide exchange factors (GEFs) to promote the exchange of GDP for GTP, activating KRAS.[6] Active, GTP-bound KRAS then engages with multiple downstream effector proteins, leading to the activation of critical pro-growth cascades, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[6][8] These pathways ultimately drive gene expression changes that promote cell proliferation and survival. KRAS G12C inhibitors act by locking the mutant protein in an inactive state, thereby preventing these downstream signaling events.[1][6]
Data Presentation: Inhibitor Activity
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%. The tables below summarize the reported activity of this compound and compares it with other well-characterized KRAS G12C inhibitors, Adagrasib (MRTX849) and Sotorasib (AMG-510).
Table 1: Activity of this compound
| Compound | Assay Type | Cell Line | KRAS Mutation | IC50 Value | Reference |
|---|---|---|---|---|---|
| This compound | p-ERK Inhibition | MIA PaCa-2 | G12C | 66.4 µM | [5] |
| This compound | p-ERK Inhibition | A549 | G12S | 11.1 µM | [5] |
| this compound | Biochemical | - | G12C | 4.74 µM |[5] |
Table 2: Comparative Cell Viability IC50 Data for KRAS G12C Inhibitors
| Compound | Cell Line | Tumor Type | IC50 (3D Assay) | Reference |
|---|---|---|---|---|
| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic | < 100 nM | [9] |
| Adagrasib (MRTX849) | NCI-H358 | Lung | < 100 nM | [9] |
| Sotorasib (AMG-510) | NCI-H358 | Lung | ~10 nM | [10] |
| Sotorasib (AMG-510) | MIA PaCa-2 | Pancreatic | ~10 nM |[10] |
Experimental Protocols & Workflow
The following protocols describe two common cell-based assays to determine the efficacy of this compound: a cell viability assay to measure the cytotoxic or cytostatic effect and a western blot to measure the inhibition of downstream KRAS signaling.
Protocol 1: Cell Viability Assay
This protocol measures the effect of this compound on the viability of KRAS G12C mutant cancer cells over 72 hours. The assay uses a luminescent-based method (e.g., Promega's CellTiter-Glo®) that quantifies ATP, an indicator of metabolically active cells.[2]
Materials:
-
KRAS G12C mutant cell line (e.g., MIA PaCa-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound, dissolved in DMSO
-
Sterile 96-well, flat-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection capability
Procedure:
-
Cell Seeding:
-
Culture MIA PaCa-2 cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium to a concentration of 2.5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate (2,500 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10-point, 3-fold serial dilution of this compound in complete growth medium, starting from a top concentration of 100 µM. Also prepare a vehicle control (DMSO equivalent to the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle-treated wells to 100% viability and wells with no cells (reagent only) to 0% viability.
-
Plot the normalized viability (%) against the log concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Western Blot for p-ERK Inhibition
This protocol assesses the ability of this compound to block downstream signaling by measuring the phosphorylation of ERK (p-ERK), a key protein in the MAPK pathway. A reduction in the p-ERK/total ERK ratio indicates successful target engagement and pathway inhibition.[9][11]
Materials:
-
KRAS G12C mutant cell line (e.g., MIA PaCa-2)
-
6-well plates
-
This compound, dissolved in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Mouse anti-GAPDH
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding and Treatment:
-
Seed MIA PaCa-2 cells in 6-well plates and grow until they reach 70-80% confluency.
-
(Optional) Serum-starve the cells for 4-6 hours to reduce basal p-ERK levels.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (DMSO) for 4 hours at 37°C.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK at 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
To analyze total ERK and a loading control, strip the membrane and re-probe with anti-ERK and anti-GAPDH antibodies, respectively.
-
Quantify band intensities using software like ImageJ. Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the vehicle control.
-
References
- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the KRAS mutation for more effective cancer treatment | MD Anderson Cancer Center [mdanderson.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for KRAS Inhibitor-18 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[3] Mutations in KRAS, such as the G12C substitution, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumor development.[3]
KRAS inhibitor-18 is a potent and selective covalent inhibitor of the KRAS G12C mutant protein.[4] This compound specifically binds to the cysteine residue at position 12 of the mutated KRAS protein, trapping it in its inactive, GDP-bound state.[3][5] This inhibition blocks downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to the suppression of tumor cell proliferation.[1][6]
Cell line-derived xenograft (CDX) models are a cornerstone of preclinical oncology research, providing a means to evaluate the in vivo efficacy of novel therapeutic agents in a living organism.[7][8] In a typical CDX model, human cancer cell lines are implanted into immunodeficient mice, where they form tumors that can be monitored for growth and response to treatment.[8][9] This application note provides a detailed experimental design and protocol for evaluating the anti-tumor activity of this compound in a KRAS G12C-mutant xenograft model.
Signaling Pathway of KRAS and Inhibition by this compound
Experimental Workflow
Materials and Methods
Cell Line
-
Cell Line: MIA PaCa-2 (human pancreatic cancer) or NCI-H358 (human non-small cell lung cancer), both harboring the KRAS G12C mutation.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) for MIA PaCa-2 or RPMI-1640 for NCI-H358, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Animals
-
Species: Athymic Nude (nu/nu) or SCID mice.
-
Age/Weight: 6-8 weeks old, 20-25 g.
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Reagents
-
This compound: Synthesized and purified.
-
Vehicle Control: To be determined based on the solubility of this compound (e.g., 0.5% methylcellulose in sterile water).
-
Matrigel: For co-injection with cells to enhance tumor take rate.
-
Anesthetics: For animal procedures (e.g., isoflurane).
Experimental Protocols
Cell Culture and Preparation for Implantation
-
Culture the chosen KRAS G12C mutant cell line in the appropriate medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL.
Tumor Implantation
-
Anesthetize the mice according to IACUC approved protocols.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals for recovery from anesthesia.
Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
Treatment Administration
-
Prepare the dosing solutions of this compound and the vehicle control.
-
Administer the treatments via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.
-
Record the body weight of each mouse every 2-3 days as a measure of general health and toxicity.
Study Endpoint and Tissue Collection
-
The study should be terminated when tumors in the control group reach the maximum allowed size as per IACUC guidelines, or after a predetermined treatment period.
-
At the endpoint, euthanize the mice and carefully excise the tumors.
-
Measure the final tumor volume and weight.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic (PD) marker analysis (e.g., Western blot for p-ERK), and another portion can be fixed in formalin for immunohistochemistry (IHC).
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Daily (PO) | 1500 ± 150 | - | +5 ± 2 |
| This compound | 25 | Daily (PO) | 600 ± 80 | 60 | +2 ± 3 |
| This compound | 50 | Daily (PO) | 300 ± 50 | 80 | -1 ± 2 |
| This compound | 100 | Daily (PO) | 150 ± 30 | 90 | -4 ± 3 |
Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Table 2: Pharmacodynamic Analysis of Tumors
| Treatment Group | Dose (mg/kg) | p-ERK Levels (relative to control) | Ki-67 Staining (% positive cells) |
| Vehicle Control | - | 1.00 | 85 ± 5 |
| This compound | 50 | 0.25 ± 0.05 | 20 ± 8 |
| This compound | 100 | 0.10 ± 0.03 | 5 ± 2 |
Conclusion
This application note provides a comprehensive framework for designing and executing a xenograft study to evaluate the in vivo efficacy of this compound. Adherence to these protocols will enable researchers to generate robust and reproducible data on the anti-tumor activity and pharmacodynamic effects of this novel KRAS G12C inhibitor, which is a critical step in its preclinical development. The provided diagrams and tables serve as a guide for visualizing the experimental logic and presenting the resulting data in a clear and concise manner.
References
- 1. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Xenograft Models - Creative Biolabs [creative-biolabs.com]
Application Note: Generation of a Dose-Response Curve for KRAS Inhibitor-18
Audience: Researchers, scientists, and drug development professionals.
Introduction The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers.[1][2] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell growth, proliferation, and survival.[3][4] Mutations in KRAS, such as the G12C mutation, lock the protein in a perpetually active state, leading to uncontrolled cell division.[5]
KRAS inhibitor-18 is a potent and selective covalent inhibitor of the KRAS G12C mutant.[6] These inhibitors function by binding to the mutant cysteine residue in the inactive, GDP-bound state, trapping the oncoprotein and preventing its reactivation.[1][7] This application note provides a detailed protocol for generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
KRAS Signaling Pathway and Inhibitor Mechanism
The K-Ras protein is a central node in the RAS/MAPK signaling pathway.[3] Activation is typically initiated by receptor tyrosine kinases (RTKs), which recruit guanine nucleotide exchange factors (GEFs) like SOS1 to promote the exchange of GDP for GTP on KRAS.[8] Active, GTP-bound KRAS then stimulates multiple downstream effector pathways, including the RAF-MEK-ERK and the PI3K-AKT-mTOR cascades, driving cell proliferation and survival.[9][10] KRAS G12C inhibitors covalently bind to the mutant cysteine, locking KRAS in the inactive GDP-bound state and blocking downstream signaling.[1]
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 4. KRAS - Wikipedia [en.wikipedia.org]
- 5. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Determining p-ERK Inhibition by KRAS Inhibitor-18
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Ras/Raf/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to constitutive activation of this pathway.[1][3] KRAS inhibitor-18 is a potent and selective inhibitor of the KRAS G12C mutant protein.[4] This inhibitor locks the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing downstream signaling.[1][5]
A key pharmacodynamic marker for the efficacy of KRAS inhibitors is the reduction of phosphorylation of Extracellular signal-Regulated Kinase (ERK).[4][6] Western blotting is a widely used and robust method to detect and quantify changes in protein phosphorylation.[7] This application note provides a detailed protocol for assessing the inhibitory activity of this compound on ERK phosphorylation in cancer cell lines harboring the KRAS G12C mutation.
Signaling Pathway
The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling cascade and the point of intervention for this compound. The inhibitor specifically targets the KRAS G12C mutant, preventing it from activating downstream effectors like RAF, which in turn leads to a reduction in phosphorylated ERK (p-ERK).
Experimental Protocol
This protocol is optimized for cultured cells. Adherent cell lines with a known KRAS G12C mutation (e.g., MIA PaCa-2, NCI-H358) are recommended.
Materials and Reagents
-
Cell Culture: KRAS G12C mutant cell line, appropriate cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Inhibitor: this compound (dissolved in DMSO).
-
Lysis Buffer: RIPA buffer or similar, supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail.[8]
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels (e.g., 4-12% Bis-Tris), 2x Laemmli Sample Buffer, Protein Molecular Weight Markers.[9]
-
Transfer: PVDF membranes, Transfer Buffer.
-
Blocking: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10][11] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[8][12]
-
Primary Antibodies:
-
Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody.
-
Rabbit anti-p44/42 MAPK (Erk1/2) antibody (for total ERK).
-
-
Secondary Antibody: Anti-rabbit IgG, HRP-linked antibody.
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging: Chemiluminescence imaging system.
Experimental Workflow
The following diagram outlines the major steps of the Western blot procedure.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed KRAS G12C mutant cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours prior to treatment to reduce basal p-ERK levels.[9]
-
Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis and Protein Harvest:
-
Place the culture plate on ice and wash cells once with ice-cold PBS.
-
Aspirate PBS and add 100-150 µL of ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to each well.[8][14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[15]
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.[16]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Ensure complete transfer by checking the gel for remaining protein (e.g., with Coomassie stain) and the membrane for the molecular weight markers.
-
-
Blocking:
-
Incubate the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[10] This step blocks non-specific binding sites.
-
-
Primary Antibody Incubation (p-ERK):
-
Washing and Secondary Antibody Incubation:
-
Detection and Imaging:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system. Adjust exposure time to avoid signal saturation.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize the p-ERK signal to the total amount of ERK protein, the same membrane can be stripped and re-probed.[10][13]
-
Wash the membrane with TBST, then incubate with a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly with TBST and repeat the blocking step (Step 7).
-
Incubate with the total ERK primary antibody overnight at 4°C.
-
Repeat steps 9 and 10 to detect the total ERK signal.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the corresponding total ERK signal for each sample.
-
Calculate the percentage of p-ERK inhibition relative to the vehicle-treated control.
-
Data Presentation
The results of the Western blot can be quantified and presented in a tabular format for clear comparison. The data below is representative of a typical experiment assessing the dose-dependent inhibition of p-ERK by this compound in a KRAS G12C mutant cell line after a 6-hour treatment.
| Treatment Group | This compound Conc. | p-ERK Densitometry (Arbitrary Units) | Total ERK Densitometry (Arbitrary Units) | Normalized p-ERK/Total ERK Ratio | % Inhibition of p-ERK |
| Vehicle Control | 0 µM (DMSO) | 15,230 | 15,500 | 0.98 | 0% |
| Treatment 1 | 0.01 µM | 11,580 | 15,350 | 0.75 | 23.5% |
| Treatment 2 | 0.1 µM | 6,450 | 15,600 | 0.41 | 58.2% |
| Treatment 3 | 1.0 µM | 1,880 | 15,420 | 0.12 | 87.8% |
| Treatment 4 | 10.0 µM | 950 | 15,510 | 0.06 | 93.9% |
Table 1: Dose-dependent inhibition of ERK phosphorylation by this compound. Densitometry values were obtained from Western blot analysis. The p-ERK/Total ERK ratio was calculated for each treatment condition, and the percent inhibition was determined relative to the vehicle control.
Troubleshooting and Key Considerations
-
High Background: Ensure blocking is sufficient. Use high-purity BSA and freshly prepared TBST. Increase the duration and number of wash steps.[9]
-
No/Weak Signal: Confirm protein transfer was successful. Check antibody dilutions and ensure they are appropriate for your system. Use a more sensitive ECL substrate for low-abundance proteins.[14]
-
Phosphoprotein Instability: Always work on ice and use freshly prepared lysis buffer containing both protease and phosphatase inhibitors to prevent dephosphorylation.[8]
-
Buffer Choice: Use Tris-based buffers (e.g., TBST) for washing and antibody dilutions, as phosphate-based buffers (PBS) can interfere with some phospho-specific antibodies.
-
Controls: Always include a vehicle-only control. A positive control (e.g., cells stimulated with a growth factor) and a negative control can also be beneficial.[14]
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-Erk1/2 Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
- 8. inventbiotech.com [inventbiotech.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.4. Western Blotting and Detection [bio-protocol.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. researchgate.net [researchgate.net]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Immunofluorescence Staining with KRAS Inhibitor-18 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS mutations are among the most prevalent drivers of human cancers, and the development of specific inhibitors targeting these oncoproteins represents a significant advancement in cancer therapy. KRAS inhibitor-18 is a potent and selective inhibitor of the KRAS G12C mutant protein.[1][2][3] This inhibitor locks the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[4][5]
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression levels of specific proteins within cells. This document provides detailed protocols for immunofluorescence staining of cells treated with this compound, with a focus on assessing the inhibition of the KRAS signaling pathway by monitoring the phosphorylation of ERK (p-ERK), a key downstream effector. Additionally, we will explore the inhibitor's effect on the localization of other relevant proteins such as Scribble and YAP, which have been shown to be modulated by KRAS G12C inhibition.[6][7]
Key Applications
-
Target Engagement and Pharmacodynamic Studies: Visualize and quantify the inhibition of downstream KRAS signaling (e.g., p-ERK levels) in response to this compound treatment.
-
Mechanism of Action Studies: Investigate the effects of this compound on the subcellular localization of proteins involved in and downstream of the KRAS pathway.
-
Drug Efficacy Screening: Compare the effects of different concentrations of this compound or other KRAS inhibitors on target modulation.
-
Resistance Mechanism Investigation: Analyze changes in protein expression and localization in cell lines that have developed resistance to this compound.
Signaling Pathway Overview
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation. Activated KRAS recruits and activates downstream effector proteins, leading to the activation of multiple signaling cascades, including the RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[4][8] this compound specifically and covalently binds to the cysteine residue of the G12C mutant, locking the protein in its inactive state and inhibiting these downstream signals.[4]
References
- 1. KRAS G12C inhibitor 18 Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Scribble mis-localization induces adaptive resistance to KRAS G12C inhibitors through feedback activation of MAPK signaling mediated by YAP-induced MRAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to KRAS Inhibitor-18
Welcome to the technical support center for KRAS Inhibitor-18. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly selective, covalent inhibitor that targets the KRAS G12C mutation. It works by irreversibly binding to the cysteine residue of the G12C mutant KRAS protein, locking it in an inactive, GDP-bound state.[1] This prevents downstream signaling through the MAPK and PI3K-AKT pathways, thereby inhibiting cancer cell growth and proliferation.
Q2: We are observing a decrease in the efficacy of this compound in our cell line/model over time. What are the potential reasons for this acquired resistance?
Acquired resistance to KRAS G12C inhibitors like this compound is a multifaceted issue. The most common mechanisms can be broadly categorized as:
-
On-Target Modifications : These include secondary mutations in the KRAS gene that either prevent the binding of the inhibitor or reactivate the KRAS protein. Amplification of the KRAS G12C allele, leading to an increased level of the target protein, is also a common mechanism.[2][3]
-
Bypass Signaling Pathway Activation : Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on KRAS. This often involves the reactivation of the MAPK pathway through upstream or downstream components, or the activation of parallel pathways like the PI3K-AKT-mTOR pathway.[4][5]
-
Histological Transformation : In some cases, the tumor cells may undergo a change in their fundamental cell type, for instance, from an adenocarcinoma to a squamous cell carcinoma, rendering them less dependent on the original oncogenic driver.[1]
-
Non-Mutational Resistance : This can involve complex transcriptional and epigenetic reprogramming that allows cells to adapt to the presence of the inhibitor without any genetic mutations in the signaling pathway.[2][6]
Q3: Are there known secondary mutations in KRAS that confer resistance to this compound?
Yes, several secondary mutations in the KRAS gene have been identified that can lead to resistance. These mutations can occur at the inhibitor binding site, such as Y96D, which directly impairs the binding of the drug.[7][8] Other mutations, like G12D/V/R, G13D, or A59S, can reactivate the KRAS protein by promoting its active, GTP-bound state, even in the presence of the inhibitor.[3][9]
Q4: What combination therapies have shown promise in overcoming resistance to KRAS G12C inhibitors?
Several combination strategies are being explored to overcome or prevent resistance to KRAS G12C inhibitors.[10][11][12] Combining this compound with inhibitors of other key signaling molecules has shown synergistic effects in preclinical models. Promising combinations include co-targeting:
-
Upstream activators : EGFR inhibitors (e.g., for colorectal cancer) and SHP2 inhibitors can prevent the feedback reactivation of wild-type RAS and the MAPK pathway.[9][10][13]
-
Downstream effectors : MEK inhibitors can block the MAPK pathway further downstream, capturing any reactivation that occurs upstream of MEK.[5][10]
-
Parallel pathways : PI3K or mTOR inhibitors can block the activation of the PI3K-AKT-mTOR survival pathway.[5][14]
-
Cell cycle regulators : CDK4/6 inhibitors have also shown potential in combination with KRAS inhibitors.[1][11]
Troubleshooting Guides
Issue 1: Decreased sensitivity to this compound in a previously sensitive cell line.
If you observe a rightward shift in the dose-response curve (increased IC50) for this compound in your cell line, it is indicative of acquired resistance. The following workflow can help you identify the underlying mechanism.
Caption: Troubleshooting workflow for acquired resistance.
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective : To quantify the IC50 of this compound in sensitive and resistant cells.
-
Protocol :
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate for 72 hours.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC50.
-
2. Western Blotting
-
Objective : To assess the activation status of key signaling pathways.
-
Protocol :
-
Treat sensitive and resistant cells with this compound at a concentration that inhibits signaling in the sensitive line.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, p-S6, and total S6.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Persistent phosphorylation of ERK, AKT, or S6 in the resistant line in the presence of the inhibitor suggests pathway reactivation.
-
3. Next-Generation Sequencing (NGS)
-
Objective : To identify genetic alterations that may confer resistance.
-
Protocol :
-
Extract genomic DNA from both the parental (sensitive) and the resistant cell lines.
-
Perform whole-exome sequencing (WES) or targeted panel sequencing covering key cancer-related genes (KRAS, NRAS, HRAS, BRAF, MEK1/2, PIK3CA, EGFR, MET, etc.).
-
Analyze the sequencing data to identify novel mutations or copy number variations in the resistant cells compared to the parental line.
-
Issue 2: Intrinsic resistance to this compound in a KRAS G12C mutant cell line.
Some KRAS G12C mutant cell lines may exhibit primary or intrinsic resistance to this compound. This can be due to co-occurring mutations or specific cellular contexts.
Caption: Bypass signaling in KRAS inhibitor resistance.
-
Confirm KRAS G12C Status : Ensure the cell line indeed harbors the KRAS G12C mutation and does not have other predominant driver mutations.
-
Assess Baseline Pathway Activation : Use western blotting to check the basal levels of p-ERK and p-AKT. High basal activation of a parallel pathway might explain the lack of dependence on KRAS G12C.
-
Screen for Co-occurring Mutations : Perform NGS to identify other mutations in genes such as NF1, PTEN, or amplifications in RTKs like MET or EGFR that can drive resistance.
-
Test Combination Therapies : Based on the identified mechanism, test combinations of this compound with inhibitors targeting the identified bypass pathway (e.g., MEK inhibitor, PI3K inhibitor).
Quantitative Data Summary
The following tables summarize hypothetical efficacy data for this compound and combination therapies in various contexts.
Table 1: In Vitro Efficacy of this compound in Sensitive and Resistant Cell Lines
| Cell Line Model | Genetic Background | This compound IC50 (nM) |
| Cell Line A (Sensitive) | KRAS G12C | 15 |
| Cell Line A-R1 (Resistant) | KRAS G12C, KRAS Y96D | > 1000 |
| Cell Line A-R2 (Resistant) | KRAS G12C, MET amplification | 450 |
| Cell Line B (Intrinsically Resistant) | KRAS G12C, NF1 loss | 800 |
Table 2: Efficacy of Combination Therapies in a Resistant Model (Cell Line A-R2)
| Treatment | Concentration | % Growth Inhibition |
| This compound | 100 nM | 25% |
| MET Inhibitor | 50 nM | 30% |
| This compound + MET Inhibitor | 100 nM + 50 nM | 85% |
| MEK Inhibitor | 20 nM | 15% |
| This compound + MEK Inhibitor | 100 nM + 20 nM | 75% |
This technical support center provides a framework for understanding and addressing resistance to this compound. For further assistance, please contact our scientific support team.
References
- 1. ascopubs.org [ascopubs.org]
- 2. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 4. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Resistance to KRAS inhibition in advanced non-small cell lung cancer [frontiersin.org]
- 10. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 11. KRAS G12C inhibitor combination therapies: current evidence and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
KRAS inhibitor-18 solubility and stability issues
Welcome to the technical support center for KRAS Inhibitor-18. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of the KRAS G12C mutant protein.[1][2][3] The KRAS protein is a key molecular switch in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.[4][5][6] Mutations in the KRAS gene, particularly at the G12C position, lead to the protein being perpetually in an "on" state, driving uncontrolled cell growth and tumor formation.[5] this compound specifically targets and binds to the mutant KRAS G12C protein, inhibiting its downstream signaling and thereby exhibiting anti-tumor activities.[1][2]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: Like many kinase inhibitors, this compound has low intrinsic aqueous solubility.[7][8][9] The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO). For in vivo studies, further dilution into aqueous buffers or specific formulation vehicles is necessary.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the stability and activity of the inhibitor. Based on available data, the following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
| Data sourced from DC Chemicals Datasheet.[1] |
Q4: My compound has precipitated out of solution. What should I do?
A4: Precipitation is a common issue with poorly soluble compounds. If you observe precipitation, you can try the following:
-
Gentle Warming: Warm the solution gently in a water bath (not exceeding 37°C) with occasional vortexing.
-
Sonication: Use a sonicator bath for a short period to help redissolve the compound.
-
pH Adjustment: For aqueous solutions, ensure the pH of the buffer is compatible with the compound's solubility. Many kinase inhibitors are weakly basic and may have better solubility in slightly acidic conditions.[8][9]
-
Use of Co-solvents or Surfactants: For in vitro assays, the addition of a small percentage of a co-solvent (e.g., ethanol) or a surfactant (e.g., Tween-80, Cremophor EL) to the aqueous buffer can improve solubility.[10][11]
Troubleshooting Guides
Issue 1: Low or Inconsistent Activity in Cell-Based Assays
This could be due to poor solubility or degradation of the compound in your cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Prepare a Fresh Stock Solution: Always start by preparing a fresh stock solution of this compound in high-quality, anhydrous DMSO.
-
Check for Precipitation: After diluting the DMSO stock into your aqueous cell culture medium, visually inspect for any signs of precipitation (cloudiness, particles). You can also centrifuge a sample and check for a pellet.
-
Optimize Dilution: If precipitation occurs, try a serial dilution method directly in the final medium. Avoid large single-step dilutions.
-
Consider Media Stability: The compound may not be stable in the cell culture medium over the duration of your experiment. It is advisable to perform a time-course experiment to assess the stability of the inhibitor under your specific assay conditions.
Issue 2: Compound Inactivity in Animal Studies
Poor bioavailability due to low solubility is a common hurdle for in vivo experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in vivo studies.
Detailed Steps:
-
Formulation is Key: A simple saline or PBS solution is unlikely to be sufficient. A proper formulation vehicle is crucial for oral or parenteral administration.
-
Optimize Vehicle: Consider using formulations containing co-solvents (e.g., PEG400, propylene glycol), surfactants (e.g., Tween-80), or complexing agents (e.g., cyclodextrins) to improve solubility and absorption.[11][12]
-
Particle Size Reduction: For oral formulations, reducing the particle size of the solid compound (micronization) can enhance the dissolution rate and bioavailability.[12]
-
Pharmacokinetic Studies: If possible, conduct a pilot pharmacokinetic study to determine if the compound is being absorbed and reaching a sufficient concentration in the plasma.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tube
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of the compound. The molecular weight of KRAS G12C Inhibitor 18 is 510.97 g/mol .[1]
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[1]
-
Protocol 2: General Procedure for Stability Testing in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system
-
-
Procedure:
-
Dilute the 10 mM stock solution of this compound in PBS to a final concentration of 100 µM.
-
Incubate the solution at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the concentration of the remaining this compound in the aliquot by a validated HPLC method.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
KRAS Signaling Pathway
The KRAS protein is a central node in multiple signaling pathways that are crucial for cell growth and survival. Upon activation, KRAS triggers downstream cascades, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
Caption: Simplified KRAS signaling pathway and the point of intervention for this compound.
References
- 1. KRAS G12C inhibitor 18 Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 9. iris.hi.is [iris.hi.is]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Dosage of KRAS Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the in vivo dosage optimization of KRAS inhibitors. The information is compiled from various studies on KRAS G12C inhibitors and is intended to provide general guidance.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for a novel KRAS G12C inhibitor in a xenograft mouse model?
A1: A typical starting dose for a novel KRAS G12C inhibitor in a xenograft mouse model can range from 20 mg/kg to 100 mg/kg daily, administered orally or intraperitoneally (IP). For instance, in a study with compound 13 , oral doses of 20, 50, or 100 mg/kg daily were used in MIA PaCa-2 xenograft mouse models, leading to dose-dependent tumor regression[1]. Another inhibitor, BI-0474 , was administered intraperitoneally at 40 mg/kg[1][2]. For the inhibitor MRTX849 , oral administration of a single dose at 10, 30, and 100 mg/kg was evaluated in mice with H358 xenografts[3]. The initial dosage is often determined by preliminary in vitro potency and pharmacokinetic data.
Q2: How can I monitor the in vivo efficacy of my KRAS inhibitor?
A2: In vivo efficacy is primarily monitored by measuring tumor growth inhibition (TGI). This involves regularly measuring tumor volume in treated animals compared to a vehicle-treated control group. Additionally, monitoring pharmacodynamic (PD) biomarkers in tumor tissue can provide evidence of target engagement. A common PD biomarker for KRAS inhibition is the reduction of phosphorylated ERK (p-ERK), a downstream effector in the RAS/MAPK pathway[1][4]. For example, with BI-0474 , a dose-dependent inhibition of DUSP6 expression, a downstream target of the RAS/MAPK pathway, was observed in tumor tissues[1].
Q3: What are the common signs of toxicity I should monitor for, and what are the typical dose-limiting toxicities?
A3: Common signs of toxicity to monitor in animal models include body weight loss, changes in behavior (e.g., lethargy, ruffled fur), and any signs of distress[1][2]. Body weight loss is a frequently reported side effect. For example, with BI-0474 , some body weight loss was observed at both 40 mg/kg and 80 mg/kg doses compared to the vehicle control group[1][2]. While specific dose-limiting toxicities are compound-dependent, gastrointestinal issues such as diarrhea have been noted in clinical trials with KRAS G12C inhibitors[5].
Q4: How does the route of administration (oral vs. intraperitoneal) affect the dosage and efficacy?
A4: The route of administration significantly impacts the pharmacokinetic properties of a drug, including its bioavailability and clearance, which in turn affects the required dosage and efficacy. Oral administration is generally preferred for clinical translation, but some compounds may have poor oral bioavailability, necessitating intraperitoneal (IP) or intravenous (IV) administration in preclinical studies to achieve sufficient plasma exposure[1][4]. For example, BI-0474 has shown efficacy with IP dosing, while its oral bioavailability was not yet optimized in the reported study[2][6]. In contrast, compound 13 was effective when administered orally[1].
Q5: My KRAS inhibitor shows good in vitro potency but poor in vivo efficacy. What are the potential reasons?
A5: Several factors can contribute to a discrepancy between in vitro potency and in vivo efficacy:
-
Poor Pharmacokinetics: The compound may have low bioavailability, rapid clearance, or poor tissue distribution, preventing it from reaching the tumor at a sufficient concentration for a sustained period[4].
-
Metabolic Instability: The inhibitor may be rapidly metabolized in vivo into inactive forms[4].
-
Off-Target Effects: The compound might have off-target toxicities at the efficacious dose, limiting the achievable exposure.
-
Tumor Microenvironment: The in vivo tumor microenvironment can influence drug response in ways not captured by in vitro models.
-
Resistance Mechanisms: Intrinsic or acquired resistance mechanisms, such as reactivation of the MAPK pathway, can limit the efficacy of monotherapy[7][8].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High toxicity/significant body weight loss at the initial dose. | The starting dose is too high. | Reduce the dose and/or the frequency of administration. Implement a dose-escalation study to determine the maximum tolerated dose (MTD). |
| No significant tumor growth inhibition (TGI) observed. | Insufficient drug exposure at the tumor site. | Increase the dose or dosing frequency, if tolerated. Evaluate the pharmacokinetic profile of the compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Consider an alternative route of administration. |
| Initial tumor regression followed by rapid regrowth (acquired resistance). | Reactivation of the RAS/MAPK pathway or activation of bypass signaling pathways. | Investigate combination therapies. Combining the KRAS inhibitor with inhibitors of other pathways like EGFR, SHP2, MEK, or mTOR has shown promise in overcoming resistance[8][9][10]. For example, the combination of LUNA18 with a KRAS G12C inhibitor was shown to suppress the emergence of resistance[7]. |
| Variability in tumor response among animals in the same treatment group. | Tumor heterogeneity or inconsistent drug administration. | Ensure consistent and accurate dosing for all animals. Increase the number of animals per group to improve statistical power. Analyze individual tumor responses to identify potential outliers. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Various KRAS G12C Inhibitors in Xenograft Models
| Inhibitor | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| BI-0474 | NCI-H358 | 40 mg/kg IP, weekly | 68% | [1][2] |
| BI-0474 | NCI-H358 | 80 mg/kg IP, weekly (40 mg/kg on 2 consecutive days) | 98% | [1][2] |
| Compound 13 | MIA PaCa-2 | 20, 50, or 100 mg/kg PO, daily | Dose-dependent tumor regression | [1] |
| BI-2493 | KRAS G12C, G12D, or G12V models | 90 mg/kg PO, BID | Almost complete TGI | [1] |
| Compound 34 | KRAS-mutated cancer models | 30 mg/kg IV/IP; 180 mg/kg PO | Almost complete TGI | [1] |
| MRTX849 | H358 | 10, 30, and 100 mg/kg PO, single dose | Dose-dependent target modification | [3] |
Table 2: Observed In Vivo Toxicity of KRAS G12C Inhibitors
| Inhibitor | Dosing Regimen | Observed Toxicity | Citation |
| BI-0474 | 40 and 80 mg/kg IP | Some body weight loss compared to vehicle | [1][2] |
| Compound 13 | 20, 50, or 100 mg/kg PO, daily | Well-tolerated with no loss of mouse body weight | [1] |
| BI-2493 | 90 mg/kg PO, BID | No obvious mouse weight loss | [1] |
| Compound 34 | 30 mg/kg IP, daily for 5 days | Significant loss of mouse survival and body weight | [1] |
Visualizations
Signaling Pathway
Caption: The KRAS signaling pathway and the point of intervention for KRAS G12C inhibitors.
Experimental Workflow
Caption: A typical experimental workflow for in vivo dosage optimization of a KRAS inhibitor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. onclive.com [onclive.com]
- 6. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel paradigms in KRAS targeting: Unveiling strategies to combat drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting KRAS inhibitor-18 off-target effects
Disclaimer: The information provided in this technical support center is based on general knowledge of covalent KRAS G12C inhibitors. While "KRAS inhibitor-18" is used as a specific example, the troubleshooting advice and protocols are applicable to many inhibitors in this class. Researchers should always consult the specific product datasheet and relevant literature for the particular inhibitor they are using.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and orally active inhibitor of the KRAS G12C mutant protein.[1][2] It acts as a covalent inhibitor, forming an irreversible bond with the cysteine residue at position 12 of the KRAS G12C protein. This locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, that drive tumor cell proliferation.[3]
Q2: In which cell lines is this compound expected to be active?
This compound is expected to be active in cancer cell lines harboring the KRAS G12C mutation. Examples of such cell lines include, but are not limited to, NCI-H358 (non-small cell lung cancer), MIA PaCa-2 (pancreatic cancer), and SW1573 (lung cancer).[2][4] The inhibitor's effectiveness is demonstrated by its ability to inhibit the phosphorylation of ERK (p-ERK), a key downstream effector in the MAPK pathway.[3]
Q3: What are the common off-target effects associated with covalent KRAS inhibitors like this compound?
Due to their reactive nature, covalent inhibitors can potentially bind to other proteins in the cell that have accessible cysteine residues. This can lead to off-target effects and cellular toxicity.[5][6] The selectivity of a covalent inhibitor is a critical factor, and off-target binding can sometimes lead to unexpected phenotypic responses or toxicity.[7][8] It is crucial to experimentally validate the on-target and off-target effects of the inhibitor in your specific experimental system.
Q4: How can I confirm that this compound is engaging its target in my cells?
Target engagement can be confirmed using several methods. A straightforward approach is to assess the phosphorylation status of downstream effectors like ERK and AKT via Western blotting. A significant decrease in p-ERK and p-AKT levels upon treatment with the inhibitor would indicate target engagement. For a more direct biophysical measurement of target engagement in a cellular context, the Cellular Thermal Shift Assay (CETSA) is a powerful technique.[9][10][11]
Q5: What are the potential mechanisms of resistance to KRAS G12C inhibitors?
Resistance to KRAS G12C inhibitors can arise through various mechanisms, including:
-
On-target resistance: Secondary mutations in the KRAS G12C protein that prevent the inhibitor from binding effectively.[12]
-
Bypass signaling: Activation of alternative signaling pathways that bypass the need for KRAS signaling, such as the activation of other RAS isoforms (e.g., NRAS, HRAS) or receptor tyrosine kinases (RTKs).[13][14]
-
Histological transformation: Changes in the cell type, such as epithelial-to-mesenchymal transition (EMT), which can reduce dependence on the KRAS pathway.[12]
Troubleshooting Guides
Problem 1: No or weak inhibition of downstream signaling (e.g., p-ERK) despite using the recommended concentration of this compound.
| Possible Cause | Troubleshooting Step |
| Cell line does not harbor the KRAS G12C mutation. | Verify the KRAS mutation status of your cell line through sequencing or by checking the cell line database. |
| Inhibitor degradation. | Ensure proper storage of the inhibitor stock solution as recommended by the supplier (e.g., -80°C in DMSO).[1] Prepare fresh working solutions for each experiment. |
| Suboptimal treatment time or concentration. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and experimental conditions. |
| Low cellular uptake of the inhibitor. | While this compound is orally active, cellular permeability can vary between cell lines. If poor uptake is suspected, consider using a different inhibitor or a delivery agent, though this should be done with caution as it may introduce other variables. |
| Development of resistance. | If you are working with a cell line that has been continuously cultured with the inhibitor, it may have developed resistance.[13] Use a fresh, low-passage vial of the cell line. |
Problem 2: Significant cell death or toxicity observed at concentrations expected to be specific for KRAS G12C.
| Possible Cause | Troubleshooting Step |
| Off-target effects. | The inhibitor may be binding to other essential proteins in the cell, leading to toxicity.[5][6] It is crucial to perform experiments to identify potential off-targets. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1%). |
| Cell line hypersensitivity. | Some cell lines may be inherently more sensitive to the inhibitor or its off-target effects. Perform a dose-response curve to determine the IC50 for your specific cell line and compare it to published data if available. |
Experimental Protocols
Protocol 1: Kinome Profiling to Identify Off-Target Kinase Interactions
This protocol provides a general workflow for identifying off-target kinases of this compound using a competitive binding assay with a kinome-wide panel.
Principle: A test compound (this compound) is incubated with a library of kinases in the presence of a known, broad-spectrum kinase probe that is tagged for detection. The ability of the test compound to compete with the probe for binding to specific kinases is quantified.
Methodology:
-
Prepare Kinase Library: Utilize a commercially available recombinant human kinase library.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Competition Binding Assay:
-
In a multi-well plate, add the kinase, the tagged probe, and varying concentrations of this compound.
-
Include control wells with no inhibitor (100% binding) and wells with a high concentration of a known potent, broad-spectrum kinase inhibitor (0% binding).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Detection: Use a suitable detection method to quantify the amount of tagged probe bound to each kinase. This could be based on fluorescence, luminescence, or radioactivity, depending on the assay platform.
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at each concentration of this compound.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each interacting kinase.
-
Kinases with low IC50 values are potential off-targets.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to perform a CETSA experiment to confirm the binding of this compound to its target, KRAS G12C, in intact cells.
Principle: The binding of a ligand (inhibitor) to a protein can increase the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures in the presence and absence of the inhibitor.
Methodology:
-
Cell Treatment:
-
Culture KRAS G12C mutant cells to near confluency.
-
Treat one set of cells with this compound at a concentration known to be effective.
-
Treat a control set of cells with the vehicle (e.g., DMSO) at the same final concentration.
-
Incubate the cells for a sufficient time to allow for inhibitor uptake and binding.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Include an unheated control sample.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble KRAS G12C protein in each sample using a specific detection method, such as Western blotting or an ELISA.
-
-
Data Analysis:
-
For both the inhibitor-treated and vehicle-treated samples, plot the amount of soluble KRAS G12C protein as a function of temperature.
-
A shift in the melting curve to higher temperatures for the inhibitor-treated sample compared to the vehicle-treated sample indicates target engagement.
-
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of this compound.
References
- 1. KRAS G12C inhibitor 18 Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. longdom.org [longdom.org]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Publications — CETSA [cetsa.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of KRAS Inhibitor-18
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with KRAS inhibitor-18, focusing on enhancing its bioavailability.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the formulation and in vivo evaluation of this compound.
Question 1: My in vivo experiments with this compound show low and variable plasma concentrations after oral administration. What are the potential causes and how can I troubleshoot this?
Answer:
Low and variable oral bioavailability is a common challenge for many small molecule inhibitors, including those targeting KRAS, which are often characterized by poor aqueous solubility.[1][2] The primary reasons for this issue could be poor dissolution in the gastrointestinal (GI) tract, low permeability across the intestinal epithelium, or significant first-pass metabolism in the liver.
To troubleshoot this, consider the following strategies:
-
Characterize the Physicochemical Properties:
-
Solubility: Determine the aqueous solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
Permeability: Assess the intestinal permeability using an in vitro model like the Caco-2 cell permeability assay.
-
-
Formulation Enhancement Strategies: Based on the characterization, you can select an appropriate formulation strategy.[3][4]
-
For Poor Solubility:
-
Particle Size Reduction: Decrease the particle size to increase the surface area for dissolution.[1][5] Techniques like micronization or nanonization (creating a nanosuspension) can be employed.[4][5]
-
Amorphous Solid Dispersions: Disperse this compound in a polymer matrix to create an amorphous solid dispersion, which can improve its dissolution rate and solubility.[3]
-
Lipid-Based Formulations: Incorporate the inhibitor into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) to enhance solubilization in the GI tract.[1]
-
-
For Poor Permeability:
-
Permeation Enhancers: Include excipients that can transiently and safely increase intestinal permeability.
-
Prodrug Approach: Modify the chemical structure of this compound to create a more permeable prodrug that is converted to the active compound in the body.[4]
-
-
The following decision tree can guide your troubleshooting process:
Question 2: I have developed a new formulation for this compound. What are the key pharmacokinetic parameters I should measure to assess the improvement in bioavailability?
Answer:
To quantify the improvement in bioavailability of your new formulation, you should conduct a pharmacokinetic (PK) study in an appropriate animal model (e.g., rodents) and compare the results to the unformulated compound. The key parameters to measure from the plasma concentration-time profile are:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma. An increase in Cmax suggests a higher rate and extent of absorption.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached. A shorter Tmax can indicate a faster rate of absorption.
-
Area Under the Curve (AUC): The total drug exposure over time.[6] A significant increase in AUC is the primary indicator of improved overall bioavailability.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half. This parameter is important for determining the dosing interval.
-
Oral Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation. This is calculated by comparing the AUC from oral administration to the AUC from intravenous (IV) administration.[7]
The following table summarizes these key pharmacokinetic parameters and their significance:
| Parameter | Description | Significance for Bioavailability Improvement |
| Cmax | Maximum observed plasma concentration | An increase indicates higher absorption. |
| Tmax | Time to reach Cmax | A decrease suggests faster absorption. |
| AUC | Total drug exposure over time | A significant increase is the primary indicator of enhanced bioavailability.[6] |
| t1/2 | Time for plasma concentration to decrease by half | Important for dosing regimen design. |
| F (%) | Percentage of oral dose reaching systemic circulation | The definitive measure of oral bioavailability.[7] |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound and strategies to improve its bioavailability.
Question 3: What is the mechanism of action of this compound?
Answer:
This compound is a potent inhibitor of the KRAS G12C mutation.[8] The KRAS protein acts as a molecular switch in cell signaling, cycling between an active GTP-bound state and an inactive GDP-bound state.[9] Mutations like G12C lock the KRAS protein in a perpetually active state, leading to uncontrolled cell proliferation and tumor growth.[9] this compound covalently binds to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive state.[9] This action blocks downstream signaling through the MAPK pathway (e.g., inhibiting ERK phosphorylation), thereby suppressing cancer cell growth.[10][11]
The following diagram illustrates the KRAS signaling pathway and the point of inhibition by a G12C inhibitor:
Question 4: What are some established formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
Answer:
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds.[4] The choice of strategy often depends on the specific physicochemical properties of the drug. Common approaches include:
-
Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants and polymers.[5] The small particle size increases the surface area, leading to a faster dissolution rate.
-
Solid Dispersions: In this approach, the drug is dispersed in a solid-state carrier, usually a polymer.[3] This can lead to the formation of an amorphous state of the drug, which has higher solubility and dissolution rates than the crystalline form.
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents.[1] Upon contact with gastrointestinal fluids, they form fine emulsions, which can improve drug solubilization and absorption.
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[1]
Question 5: Can you provide a general experimental protocol for an in vivo pharmacokinetic study to evaluate the bioavailability of a new this compound formulation?
Answer:
The following is a general protocol for a rodent pharmacokinetic study. This protocol should be adapted based on the specific properties of the compound and institutional animal care and use guidelines.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Model:
-
Species: Male Sprague-Dawley rats (or other appropriate strain).
-
Weight: 200-250 g.
-
Acclimatization: Acclimatize animals for at least one week before the study.
-
-
Study Design:
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound solution (for absolute bioavailability calculation).
-
Group 2: Oral gavage of this compound suspension (control).
-
Group 3: Oral gavage of the new this compound formulation.
-
-
Dose: A single dose (e.g., 10 mg/kg) for all groups.
-
Fasting: Fast animals overnight before dosing, with free access to water.
-
-
Dosing:
-
IV Administration: Administer the drug solution slowly via the tail vein.
-
Oral Administration: Administer the suspension or formulation via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Use tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate the key PK parameters (Cmax, Tmax, AUC, t1/2).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
The following diagram outlines the general workflow for this experiment:
III. Quantitative Data Summary
While specific data for "this compound" is not publicly available, the following table presents pharmacokinetic data for other clinically relevant KRAS G12C inhibitors to provide a comparative baseline.
| KRAS G12C Inhibitor | Animal Model | Oral Bioavailability (F%) | t1/2 (hours) | Cmax (ng/mL) | Reference |
| Adagrasib | Rat | 50.72% | 3.50 (oral) | 677.45 | [12] |
| MRTX849 (Adagrasib) | Mouse | >30% | ~20 (predicted human) | - | [13][14] |
| Sotorasib (AMG 510) | - | - | - | - | [15] |
Disclaimer: This technical support center provides general guidance based on publicly available information and established scientific principles. Specific experimental conditions and outcomes for this compound may vary. All experiments should be conducted in accordance with institutional and regulatory guidelines.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. targeting-kras-mutant-cancers-by-preventing-signaling-transduction-in-the-mapk-pathway - Ask this paper | Bohrium [bohrium.com]
- 12. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Understanding Cell Line Specific Responses to KRAS G12C Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of KRAS G12C inhibitors, such as KRAS inhibitor-18.
Introduction
KRAS G12C inhibitors are a class of targeted therapies that specifically and covalently bind to the cysteine residue of the KRAS G12C mutant protein.[1] This locks the oncoprotein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that drive tumor cell proliferation and survival.[2][3] However, the efficacy of these inhibitors can vary significantly across different cancer cell lines. This guide addresses the common challenges and questions that arise during preclinical evaluation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KRAS G12C inhibitor-18?
KRAS G12C inhibitor-18 is a potent and orally active inhibitor that specifically targets the KRAS G12C mutation.[4] It works by covalently binding to the mutant cysteine at position 12, which traps the KRAS protein in an inactive state.[1] This prevents the exchange of GDP for GTP, a critical step for KRAS activation, and subsequently blocks downstream signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades.
Q2: Which cell lines are sensitive to KRAS G12C inhibitors?
Sensitivity to KRAS G12C inhibitors is cell-line specific. Generally, cell lines harboring the KRAS G12C mutation and demonstrating a high dependency on the KRAS signaling pathway for their growth and survival are sensitive. Examples of sensitive cell lines include NCI-H358, while others like MIA PaCa-2 and A549 have also been studied.[5] The half-maximal inhibitory concentration (IC50) is a key measure of sensitivity, with lower values indicating higher sensitivity.
Q3: What are the common mechanisms of resistance to KRAS G12C inhibitors?
Resistance to KRAS G12C inhibitors can be intrinsic (pre-existing) or acquired (developed after treatment) and can occur through various "on-target" or "off-target" mechanisms.[6][7]
-
On-target resistance often involves secondary mutations in the KRAS gene that prevent the inhibitor from binding effectively or amplification of the KRAS G12C allele.[6][8]
-
Off-target resistance typically involves the activation of alternative signaling pathways that bypass the need for KRAS signaling. This can include:
-
Receptor Tyrosine Kinase (RTK) activation: Feedback reactivation of RTKs like EGFR, FGFR, and AXL can reactivate the MAPK and/or PI3K pathways.[9][10][11]
-
Mutations in downstream effectors: Activating mutations in genes downstream of KRAS, such as NRAS, BRAF, MEK, and PIK3CA, can sustain pro-survival signaling.[6][8]
-
Epithelial-to-mesenchymal transition (EMT): A shift to a mesenchymal phenotype has been associated with reduced sensitivity to KRAS inhibitors.[11]
-
Q4: What are the expected effects on downstream signaling pathways in sensitive vs. resistant cell lines?
In sensitive cell lines, treatment with a KRAS G12C inhibitor should lead to a significant reduction in the phosphorylation of downstream effectors, most notably ERK (p-ERK).[5] A decrease in AKT phosphorylation may also be observed. In resistant cell lines, you may see:
-
Minimal or transient inhibition of p-ERK: The MAPK pathway may be quickly reactivated through feedback loops.
-
Sustained PI3K/AKT signaling: The PI3K pathway may be activated through KRAS-independent mechanisms.
-
Activation of alternative survival pathways.
Data Presentation: Cell Line Sensitivity to KRAS G12C Inhibitors
The following table summarizes the reported IC50 values for various cell lines treated with KRAS G12C inhibitors. Note that values can vary depending on the specific inhibitor and assay conditions.
| Cell Line | Cancer Type | KRAS Mutation | Inhibitor | IC50 (µM) | Sensitivity Classification | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Sotorasib | 0.13 | Sensitive | [12] |
| H23 | Non-Small Cell Lung Cancer | G12C | Sotorasib | 3.2 | Tolerant | [12] |
| SW1573 | Non-Small Cell Lung Cancer | G12C | Sotorasib | 9.6 | Resistant | [12] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | This compound | 66.4 (p-ERK inhibition) | Moderately Sensitive | [5] |
| A549 | Non-Small Cell Lung Cancer | G12S | This compound | 11.1 (p-ERK inhibition) | Sensitive | [5] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 143D | 0.005 - 0.067 | Sensitive | [13] |
| NCI-H1373 | Non-Small Cell Lung Cancer | G12C | 143D | 0.005 - 0.067 | Sensitive | [13] |
| SW1463 | Colorectal Cancer | G12C | 143D | 0.005 - 0.067 | Sensitive | [13] |
| Calu-1 | Non-Small Cell Lung Cancer | G12C | 143D | 0.005 - 0.067 | Sensitive | [13] |
Troubleshooting Guides
Issue 1: Higher than expected cell viability after treatment.
-
Question: My KRAS G12C mutant cell line is showing minimal response to the inhibitor in a cell viability assay. What could be the reason?
-
Answer:
-
Confirm KRAS G12C Status: Ensure the cell line indeed harbors the KRAS G12C mutation and has not been misidentified or contaminated.
-
Assess Intrinsic Resistance: The cell line may have intrinsic resistance mechanisms. Analyze the baseline expression and activation of key signaling proteins (e.g., EGFR, MET, FGFRs, p-AKT) to identify potential bypass pathways.
-
Check Compound Activity: Verify the integrity and concentration of your KRAS inhibitor stock solution.
-
Optimize Assay Conditions: Ensure the cell seeding density and incubation time are appropriate for the cell line and the assay being used.
-
Issue 2: Inconsistent or transient inhibition of downstream signaling (e.g., p-ERK).
-
Question: I'm seeing an initial decrease in p-ERK levels, but it rebounds after 24-48 hours. Why is this happening?
-
Answer:
-
Feedback Reactivation: This is a common adaptive resistance mechanism. The initial inhibition of the MAPK pathway can trigger a feedback loop that leads to the reactivation of upstream RTKs, which in turn reactivates RAS-ERK signaling.[3][11]
-
Wild-type RAS Activation: In heterozygous cell lines, feedback mechanisms can activate the wild-type KRAS, NRAS, or HRAS, bypassing the inhibited mutant KRAS.[3]
-
Perform a Time-Course Experiment: Analyze p-ERK levels at multiple time points (e.g., 1, 6, 24, 48 hours) to understand the dynamics of pathway inhibition and reactivation.
-
Issue 3: Development of acquired resistance in long-term cultures.
-
Question: My initially sensitive cell line has become resistant to the KRAS inhibitor after prolonged culture with the drug. What are the potential mechanisms?
-
Answer:
-
Secondary KRAS Mutations: The cells may have acquired new mutations in the KRAS gene that interfere with inhibitor binding. Sequencing the KRAS gene in the resistant population can identify these changes.
-
Bypass Track Activation: The cells may have acquired mutations or amplifications in other genes that activate parallel survival pathways (e.g., PI3K/AKT/mTOR). A phosphoproteomics or RNA-seq analysis comparing sensitive and resistant cells can help identify these alterations.
-
Phenotypic Changes: The cells may have undergone a phenotypic switch, such as EMT, which is associated with drug resistance.
-
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of KRAS G12C inhibitors.
-
Materials:
-
KRAS G12C mutant and control cell lines
-
Complete culture medium
-
96-well plates
-
KRAS G12C inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the KRAS G12C inhibitor in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the diluted inhibitor to the respective wells. Include vehicle-only control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[4][5][6][14]
-
2. Western Blotting for p-ERK and Total ERK
This protocol is for assessing the inhibition of the MAPK signaling pathway.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To probe for total ERK, strip the membrane and re-probe with the anti-total ERK antibody, or run a parallel gel.[7][8][15][16]
-
3. Immunoprecipitation (IP) for KRAS
This protocol is for isolating KRAS to study its interactions or modifications.
-
Materials:
-
Cell lysates
-
Anti-KRAS antibody or control IgG
-
Protein A/G magnetic beads or agarose beads
-
IP lysis buffer
-
Wash buffer
-
Elution buffer or Laemmli buffer
-
-
Procedure:
-
Pre-clear the cell lysate by incubating with beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-KRAS antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli buffer for downstream analysis (e.g., Western blotting or mass spectrometry).[11][17][18]
-
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. tandfonline.com [tandfonline.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Interrogating the protein interactomes of RAS isoforms identifies PIP5K1A as a KRAS-specific vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
- 17. Co-immunoprecipitation (co-IP) and active KRAS studies [bio-protocol.org]
- 18. youtube.com [youtube.com]
Technical Support Center: Minimizing Toxicity of KRAS Inhibitor-18 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and minimizing the toxicity of KRAS Inhibitor-18 in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed toxicities of this compound in animal models?
A1: Based on preclinical studies of similar KRAS G12C inhibitors, the most frequently reported toxicities in animal models include gastrointestinal (GI) and hepatic adverse events.[1][2][3] Researchers should closely monitor for signs of:
-
Gastrointestinal Toxicity: Diarrhea, nausea, vomiting, and weight loss.[1][2][3]
-
Hepatotoxicity: Elevated liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1][4][5]
Q2: What is the first step if I observe significant toxicity in my animal cohort?
A2: If significant toxicity is observed, the immediate step is to consider dose modification. This could involve reducing the dose of this compound or implementing a different dosing schedule, such as intermittent dosing. It is crucial to have established criteria for what constitutes significant toxicity (e.g., a certain percentage of body weight loss, specific grade of clinical signs) before initiating the study.
Q3: Can combination therapies help mitigate the toxicity of this compound?
A3: Yes, combination therapies are a promising strategy. Combining this compound with other targeted agents may allow for lower, less toxic doses of each compound while maintaining or even enhancing anti-tumor efficacy.[6][7] Synergistic effects have been observed in preclinical models with combinations of KRAS inhibitors and:
However, it is important to note that combination therapies can also introduce new or exacerbated toxicities.[6]
Q4: Are there any known biomarkers to predict which animals might be more susceptible to toxicity?
A4: Currently, there are no well-established predictive biomarkers for KRAS inhibitor-induced toxicity in preclinical models. However, monitoring baseline liver function and overall health status of the animals before treatment initiation is a good practice.
Troubleshooting Guides
Issue 1: Severe Diarrhea and Weight Loss Observed in Treatment Group
Possible Cause: The current dose of this compound is too high for the selected animal model.
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dose of this compound in the affected cohort. A common starting point for dose reduction is a 50% decrease from the current dose.
-
Intermittent Dosing: Switch to an intermittent dosing schedule (e.g., once daily for 3 days on, 4 days off) to allow for recovery between treatments.
-
Supportive Care: Provide supportive care to the animals, including hydration and nutritional support, as per your institution's animal care guidelines.
-
Monitor Closely: Increase the frequency of monitoring for the affected animals, including daily body weight and clinical observations.
Issue 2: Significant Elevation in Liver Enzymes (ALT/AST)
Possible Cause: Hepatotoxicity induced by this compound.
Troubleshooting Steps:
-
Confirm with Histopathology: At the end of the study (or in a subset of animals if the toxicity is severe), perform histopathological analysis of liver tissue to confirm drug-induced liver injury. Look for signs of necrosis, inflammation, and steatosis.
-
Dose Modification: As with GI toxicity, consider dose reduction or an altered dosing schedule.
-
Evaluate for Combination Effects: If using a combination therapy, assess whether the other agent is contributing to the hepatotoxicity. It may be necessary to reduce the dose of both agents.
-
Consider the Vehicle: Ensure that the vehicle used to formulate this compound is not contributing to the observed liver toxicity. Run a vehicle-only control group to rule this out.
Data Presentation
Table 1: Summary of Common Toxicities of KRAS G12C Inhibitors in Preclinical and Clinical Studies
| Toxicity Type | Common Manifestations | Severity (Typical) | Management Strategies |
| Gastrointestinal | Diarrhea, Nausea, Vomiting | Mild to Moderate | Dose modification, anti-diarrheal/anti-emetic medications, dietary changes.[1][3] |
| Hepatic | Increased ALT/AST | Mild to Moderate | Dose modification, monitoring of liver enzymes.[1][3][5] |
| Fatigue | Lethargy, reduced activity | Mild to Moderate | Dose modification.[1] |
| Dermatological | Rash, dry skin | Mild | Topical treatments, dose modification. |
Table 2: Example of a Dose-Response Study Design for this compound Toxicity Assessment
| Group | Treatment | Dose (mg/kg) | Number of Animals | Monitoring Parameters |
| 1 | Vehicle Control | - | 10 | Body weight, clinical signs, food/water intake, terminal bloodwork, and histopathology. |
| 2 | This compound | 10 | 10 | Body weight, clinical signs, food/water intake, terminal bloodwork, and histopathology. |
| 3 | This compound | 30 | 10 | Body weight, clinical signs, food/water intake, terminal bloodwork, and histopathology. |
| 4 | This compound | 100 | 10 | Body weight, clinical signs, food/water intake, terminal bloodwork, and histopathology. |
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment of this compound in a Mouse Xenograft Model
1. Animal Model:
-
Species: Athymic Nude (nu/nu) mice
-
Age: 6-8 weeks
-
Sex: Female
-
Housing: Standard pathogen-free conditions.
2. Tumor Implantation:
-
Inject 5 x 10^6 human cancer cells with a KRAS G12C mutation (e.g., NCI-H358) subcutaneously into the right flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
3. Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (low dose, e.g., 10 mg/kg)
-
Group 3: this compound (mid dose, e.g., 30 mg/kg)
-
Group 4: this compound (high dose, e.g., 100 mg/kg)
4. Dosing and Administration:
-
Administer treatment orally (gavage) once daily for 21 days.
5. Monitoring:
-
Tumor Volume: Measure tumors with calipers twice weekly.
-
Body Weight: Record body weight daily for the first week, then twice weekly.
-
Clinical Observations: Observe animals daily for any signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea).
-
Blood Collection: Collect blood via retro-orbital sinus or tail vein at baseline and at the end of the study for complete blood count (CBC) and serum chemistry (including ALT and AST).
6. Endpoint and Tissue Collection:
-
Euthanize mice at the end of the 21-day treatment period or if they meet pre-defined humane endpoints.
-
Collect tumors, liver, spleen, kidneys, and gastrointestinal tract for histopathological analysis.
7. Histopathology:
-
Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should evaluate the slides for any treatment-related changes.
Mandatory Visualizations
Caption: KRAS signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for in vivo toxicity assessment of this compound.
Caption: Troubleshooting logic for managing toxicity in animal models.
References
- 1. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Hepatobiliary Adverse Events Associated With the KRAS p.G12C Inhibitor Sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating MAPK Pathway Reactivation Following KRAS G12C Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering MAPK pathway reactivation after treatment with KRAS G12C inhibitors like sotorasib and adagrasib.
Frequently Asked Questions (FAQs)
Q1: What is MAPK pathway reactivation and why is it a concern when using KRAS G12C inhibitors?
A1: The MAPK (Mitogen-Activated Protein Kinase) pathway is a critical signaling cascade that promotes cell growth and survival. KRAS is a key upstream activator of this pathway. KRAS G12C inhibitors are designed to specifically block the activity of the mutated KRAS G12C protein, thereby inhibiting downstream MAPK signaling and suppressing tumor growth.[1] However, cancer cells can develop mechanisms to reactivate the MAPK pathway despite the presence of the inhibitor, leading to drug resistance and tumor progression. This is a major challenge in the clinical use of these targeted therapies.[2]
Q2: What are the primary mechanisms that lead to MAPK pathway reactivation?
A2: MAPK pathway reactivation can occur through two main categories of mechanisms:
-
On-target resistance: This involves alterations to the KRAS G12C protein itself. This can include secondary mutations in the KRAS gene that either prevent the inhibitor from binding or lock KRAS in its active, GTP-bound state.[3][4] Amplification of the KRAS G12C allele, leading to increased production of the target protein, is another on-target mechanism.[4][5]
-
Off-target resistance (Bypass mechanisms): Cancer cells can activate alternative signaling pathways to bypass the inhibited KRAS G12C. This often involves the activation of other receptor tyrosine kinases (RTKs) like EGFR, MET, or FGFRs, which can then signal through wild-type RAS isoforms (HRAS or NRAS) to reactivate the MAPK cascade.[3][5] Mutations in other downstream components of the MAPK pathway, such as BRAF or MAP2K1 (MEK1), can also lead to resistance.[3] Furthermore, activation of parallel pathways like the PI3K/AKT pathway can contribute to cell survival and proliferation.
Q3: How can I detect MAPK pathway reactivation in my experiments?
A3: The most direct way to detect MAPK pathway reactivation is to measure the phosphorylation levels of key downstream proteins in the MAPK cascade. A common and reliable method is to perform a Western blot to assess the phosphorylation of ERK (p-ERK). A decrease in p-ERK levels upon initial inhibitor treatment, followed by a subsequent increase after a period of time, is a hallmark of MAPK pathway reactivation.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
Issue 1: Decreased cell death or renewed proliferation after initial positive response to a KRAS G12C inhibitor.
Possible Cause 1: Reactivation of MAPK signaling.
-
Troubleshooting Steps:
-
Confirm MAPK Pathway Reactivation: Perform a time-course experiment. Treat your KRAS G12C mutant cell line with the inhibitor and collect cell lysates at various time points (e.g., 0, 6, 24, 48, 72 hours). Analyze the lysates by Western blot for phosphorylated ERK (p-ERK) and total ERK. A rebound in p-ERK levels after an initial decrease indicates reactivation.
-
Investigate Upstream RTK Activation: Use a phospho-RTK array to screen for increased phosphorylation of various receptor tyrosine kinases in your resistant cells compared to sensitive cells. This can help identify which upstream pathway may be responsible for the reactivation.
-
Assess Other RAS Isoforms: Perform a RAS-GTP pulldown assay to specifically measure the levels of active (GTP-bound) NRAS and HRAS. An increase in the activation of these wild-type RAS isoforms can indicate a bypass mechanism.
-
Possible Cause 2: Development of secondary mutations in KRAS.
-
Troubleshooting Steps:
-
Sequence the KRAS gene: Extract genomic DNA from both your sensitive (parental) and resistant cell populations. Perform Sanger sequencing or next-generation sequencing (NGS) of the KRAS gene to identify any secondary mutations that may have emerged in the resistant cells. Common resistance mutations have been identified at codons 12, 68, 95, and 96.[3]
-
Issue 2: My Western blot shows persistent p-ERK levels despite treatment with a KRAS G12C inhibitor.
Possible Cause 1: Intrinsic resistance to the inhibitor.
-
Troubleshooting Steps:
-
Verify Cell Line Genotype: Confirm the KRAS G12C mutation status of your cell line.
-
Assess Baseline Pathway Activation: Analyze the baseline phosphorylation levels of upstream and parallel pathway components, such as EGFR, MET, and AKT, to see if alternative survival pathways are constitutively active in your cell line.
-
Titrate Inhibitor Concentration: Ensure you are using an appropriate concentration of the inhibitor. Perform a dose-response curve and determine the IC50 value for your specific cell line.
-
Possible Cause 2: Technical issues with the Western blot.
-
Troubleshooting Steps:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to ensure optimal signal-to-noise ratio.
-
Include Proper Controls: Always include positive controls (e.g., cells stimulated with a growth factor to induce MAPK signaling) and negative controls (e.g., untreated cells) on your blot. A loading control (e.g., GAPDH or β-actin) is also essential to ensure equal protein loading.
-
Data Presentation
Table 1: Sotorasib IC50 Values in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | Sotorasib IC50 (µM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | 0.006 | [6] |
| MIA PaCa-2 | Pancreatic Cancer | 0.009 | [6] |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.6904 | [7] |
Table 2: Adagrasib IC50 Values in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | Adagrasib IC50 (nM) - 2D culture | Adagrasib IC50 (nM) - 3D culture | Reference |
| Panel of 17 KRAS G12C mutant lines | Various | 10 - 973 | 0.2 - 1042 | [8][9] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated ERK (p-ERK)
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (for Total ERK):
-
Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.
-
Wash the membrane and re-block.
-
Probe with a primary antibody against total ERK1/2 to normalize for protein loading.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of the KRAS G12C inhibitor. Include a vehicle-only control.
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 4. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Biomarkers of Response to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12C inhibitors, such as KRAS inhibitor-18. The content is designed to address specific issues encountered during experiments aimed at identifying and validating biomarkers of therapeutic response.
Frequently Asked Questions (FAQs)
Q1: We are observing intrinsic resistance to our KRAS G12C inhibitor in a specific cancer cell line. What are the potential underlying mechanisms?
A1: Intrinsic resistance to KRAS G12C inhibitors can be driven by several factors present before treatment initiation. Key mechanisms to investigate include:
-
Co-occurring Genetic Alterations: Mutations in tumor suppressor genes or other oncogenes can provide bypass signaling pathways. Commonly observed co-mutations that confer resistance include those in STK11/LKB1, KEAP1, and TP53.[1][2] In non-small cell lung cancer (NSCLC), STK11/LKB1 co-mutations are particularly associated with poor response.[2]
-
Baseline Activation of Bypass Pathways: The cell line may have pre-existing activation of signaling pathways that circumvent KRAS dependency, such as the PI3K-AKT-mTOR or EGFR pathways.[2]
-
Histological Subtype: The inherent biology of the cancer subtype can influence response. For instance, colorectal cancers (CRC) often exhibit a more limited response to KRAS G12C inhibitor monotherapy compared to NSCLC, potentially due to robust feedback activation of EGFR signaling.[2]
Q2: Our cancer cells initially respond to the KRAS G12C inhibitor, but then develop acquired resistance. What molecular changes should we screen for?
A2: Acquired resistance emerges under the selective pressure of the inhibitor. Common mechanisms include:
-
On-Target Secondary KRAS Mutations: New mutations can arise in the KRAS gene itself, either at the G12C codon (e.g., G12D, G12V) or at other sites like the switch-II pocket (e.g., Y96D), which can prevent the inhibitor from binding effectively.[3]
-
KRAS G12C Amplification: An increase in the copy number of the mutant KRAS G12C allele can overcome the inhibitor's efficacy by increasing the total amount of the target protein.[4]
-
Bypass Track Activation: The cancer cells may acquire new genetic alterations that reactivate the MAPK pathway or activate parallel survival pathways. These can include:
-
Activating mutations in other RAS isoforms (NRAS, HRAS) or downstream effectors (BRAF, MAP2K1/MEK).
-
Amplification of receptor tyrosine kinases (RTKs) like MET.
-
Loss-of-function mutations in negative regulators like NF1 and PTEN.
-
Q3: How can we identify potential positive biomarkers of response to KRAS G12C inhibitors in our experimental models?
A3: Identifying positive response biomarkers is crucial for patient stratification. Based on current research, you should consider investigating:
-
Thyroid Transcription Factor-1 (TTF-1) Expression: In NSCLC, high expression of TTF-1 has been correlated with significantly better progression-free survival (PFS) and overall survival (OS) in patients treated with the KRAS G12C inhibitor sotorasib.[5][6] This can be assessed by immunohistochemistry (IHC).
-
RAS-RAF Protein Interaction: A higher level of direct interaction between RAS and RAF proteins within the cell may indicate a stronger dependence on the MAPK pathway. This interaction can be quantified using a proximity ligation assay (PLA), and higher levels of interaction have been linked to better responses to KRAS G12C inhibitors.
-
Circulating Tumor DNA (ctDNA) Clearance: Rapid clearance of the KRAS G12C mutation from ctDNA in the bloodstream after initiating treatment can be a strong indicator of therapeutic response.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays after treatment with this compound.
| Potential Cause | Troubleshooting Step |
| Cell Line Heterogeneity | Ensure you are using a clonal population or a well-characterized cell line. Perform single-cell cloning to establish a homogenous population for consistent assay results. |
| Inhibitor Instability | Prepare fresh inhibitor solutions from powder for each experiment. Verify the inhibitor's stability in your specific cell culture medium over the time course of the assay. |
| Assay Timing | Optimize the incubation time. Resistance mechanisms can emerge over time. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint for assessing viability. |
| Off-Target Effects | Validate that the observed effect is due to KRAS G12C inhibition by performing a Western blot for downstream pathway markers like phosphorylated ERK (p-ERK). A decrease in p-ERK should correlate with the loss of cell viability. |
Problem 2: No significant decrease in p-ERK levels on a Western blot after inhibitor treatment, despite using a known KRAS G12C mutant cell line.
| Potential Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 for p-ERK inhibition. The concentration required to inhibit signaling may be different from that required to inhibit proliferation. |
| Rapid Pathway Reactivation | Feedback loops can rapidly reactivate the MAPK pathway. Harvest cell lysates at earlier time points (e.g., 1, 4, 8, 24 hours) post-treatment to capture the initial inhibition before feedback occurs. |
| Bypass Signaling | The cell line may have activated parallel pathways (e.g., PI3K/AKT) that maintain downstream signaling. Probe your Western blot for p-AKT levels to investigate this possibility. |
| Secondary KRAS Mutation | If working with a cell line that has been continuously cultured with the inhibitor, it may have acquired a resistance mutation. Sequence the KRAS gene to check for additional mutations. |
Data Presentation
Table 1: Efficacy of KRAS G12C Inhibitors in Different Cancer Types
| Cancer Type | Inhibitor | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Clinical Trial |
| NSCLC | Sotorasib | 37.1% | 6.8 months | CodeBreaK 100 |
| NSCLC | Adagrasib | 42.9% | 6.5 months | KRYSTAL-1 |
| Colorectal Cancer | Sotorasib | 9.7% | 4.0 months | CodeBreaK 100 |
| Colorectal Cancer | Adagrasib | 19.0% | 5.6 months | KRYSTAL-1 |
| Pancreatic Cancer | Sotorasib | 21.0% | 4.0 months | CodeBreaK 100 |
Data compiled from multiple clinical trial reports.
Table 2: Impact of TTF-1 Expression on Sotorasib Efficacy in NSCLC
| Biomarker Status | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| High TTF-1 Expression | 8.1 months | 16.0 months |
| Low TTF-1 Expression | 2.8 months | 4.5 months |
Data from a study published in Nature Medicine regarding the CodeBreaK 100 and 200 trials.[5][6]
Visualizations
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Advances in biomarkers of resistance to KRAS mutation-targeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualization of RAS/MAPK signaling in situ by the proximity ligation assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Best Practices Recommendations for Diagnostic Immunohistochemistry in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ctDNA RAS Mutation Detection Kit | EntroGen, Inc. [entrogen.com]
Validation & Comparative
A Comparative Guide to KRAS Inhibitors: Sotorasib vs. a Novel Preclinical Candidate, KRAS Inhibitor-18 (JMKX001899)
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the development of inhibitors for KRAS, a notoriously challenging oncogenic driver. Sotorasib (formerly AMG 510) made history as the first FDA-approved KRAS G12C inhibitor, offering a new therapeutic avenue for patients with specific non-small cell lung cancer (NSCLC) mutations. In the ever-evolving field of oncology drug discovery, numerous next-generation KRAS inhibitors are emerging from preclinical development. This guide provides a detailed comparison of the established KRAS G12C inhibitor, sotorasib, with a promising preclinical candidate, referred to here as KRAS inhibitor-18 (JMKX001899), based on available experimental data.
Mechanism of Action
Both sotorasib and this compound are small-molecule inhibitors that specifically and irreversibly target the cysteine residue of the KRAS G12C mutant protein. This covalent binding locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways, primarily the MAPK pathway, which is crucial for cell proliferation and survival.[1][2]
Quantitative Data Summary
The following tables summarize the available preclinical data for sotorasib and this compound (JMKX001899). It is important to note that direct head-to-head in vitro studies for JMKX001899 are not extensively published; the in vivo comparison is based on a conference abstract.
Table 1: In Vitro Cellular Activity
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Sotorasib | NCI-H358 | NSCLC (KRAS G12C) | ~0.006 | [3] |
| Sotorasib | MIA PaCa-2 | Pancreatic (KRAS G12C) | ~0.009 | [3] |
| Sotorasib | H23 | NSCLC (KRAS G12C) | 0.6904 | [3] |
| This compound (JMKX001899) | - | - | Data not publicly available | - |
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing | Outcome | Citation |
| Sotorasib | NCI-H358 Xenograft (mice) | 30 mg/kg, p.o., daily | Tumor growth reduction | [3] |
| Sotorasib | H358-Luc Intracranial Xenograft (mice) | 100 mg/kg, p.o., daily for 21 days | Bioluminescence Ratio (Day 14/Day 0): 0.89 | [4][5][6][7] |
| This compound (JMKX001899) | H358-Luc Intracranial Xenograft (mice) | 100 mg/kg, p.o., daily for 21 days | Bioluminescence Ratio (Day 14/Day 0): 0.01 (p < 0.05 vs. sotorasib) | [4][5][6][7] |
| This compound (JMKX001899) | H23-Luc Intracranial Xenograft (mice) | 100 mg/kg, p.o., daily for 21 days | Significant inhibition of brain tumor growth compared to vehicle and sotorasib | [4][5][6][7] |
Table 3: Pharmacokinetic Parameter
| Inhibitor | Parameter | Value | Model | Citation |
| This compound (JMKX001899) | Mean Cerebrospinal Fluid (CSF)-to-Unbound Plasma Ratio (Kp,uu) | 0.18-0.50 | Mice | [4][5][6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Cellular Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 104 to 1 x 105 cells per well in 100 µL of culture medium and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the KRAS inhibitor or vehicle control and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[1][8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The viability is calculated as a percentage of the vehicle-treated control cells.[2][8]
Western Blot for Phospho-ERK Inhibition
Western blotting is employed to detect the phosphorylation status of ERK, a downstream effector in the KRAS signaling pathway, to confirm the inhibitory activity of the compounds.
Protocol:
-
Cell Lysis: Cells treated with the KRAS inhibitor or control are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, the membrane is stripped and re-probed with an antibody for total ERK as a loading control.[9]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on X-ray film or with a digital imaging system.[9]
In Vivo Xenograft Model
Animal models are critical for evaluating the in vivo efficacy of anticancer compounds.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., H358-Luc, which are engineered to express luciferase for bioluminescent imaging) are implanted into immunocompromised mice, either subcutaneously or intracranially.[4][6][7]
-
Tumor Growth and Monitoring: Tumors are allowed to establish. For intracranial models, tumor burden is monitored using bioluminescent imaging (BLI).[4][6][7]
-
Drug Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. The KRAS inhibitor or vehicle is administered orally at a defined dose and schedule (e.g., once daily for 21 days).[4][6][7]
-
Efficacy Assessment: Tumor growth is monitored regularly. For intracranial models, the change in bioluminescence is measured to assess the treatment's effect on tumor progression. Overall survival and body weight are also monitored as indicators of toxicity.[4][5][6][7]
Visualizations
KRAS Signaling Pathway
Caption: The KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Experimental Workflow for In Vivo Efficacy Study
Caption: A representative experimental workflow for an in vivo xenograft study.
Conclusion
Sotorasib has established a benchmark as a targeted therapy for KRAS G12C-mutated cancers. The preclinical data for this compound (JMKX001899) suggests it is a potent agent with significant in vivo activity, particularly in intracranial tumor models where it appears to show greater efficacy than sotorasib at the same dose.[4][5][6][7] The favorable cerebrospinal fluid-to-plasma ratio of this compound may contribute to this enhanced central nervous system activity.[4][5][6][7] However, a comprehensive comparison is limited by the lack of publicly available in vitro data for this compound. Further studies are warranted to fully elucidate the comparative efficacy and safety profile of this emerging KRAS inhibitor. The development of novel KRAS inhibitors with potentially improved properties, such as enhanced CNS penetration, highlights the dynamic and promising future of targeted therapies for KRAS-mutant cancers.
References
- 1. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New eIF4E inhibitor shows efficacy with SOC in KRAS-mutant NSCLC | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic activity of a new KRAS<sup>G12C</sup> inhibitor JMKX001899 in brain metastases: Preclinical models of KRAS<sup>G12C</sup>-mutant non-small cell lung cancer. - ASCO [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. ilcn.org [ilcn.org]
- 7. City of Hope’s leadership in lung cancer: Precision, innovation, and a vision for cure - The Cancer Letter [cancerletter.com]
- 8. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sosimerasib (HBI-2438) / HUYA Bioscience, Jemincare [delta.larvol.com]
A Preclinical Head-to-Head: LUNA18 (KRAS inhibitor-18) vs. Adagrasib in the Fight Against KRAS-Mutated Cancers
A detailed comparison for researchers, scientists, and drug development professionals.
The relentless pursuit of effective therapies targeting KRAS, one of the most frequently mutated oncogenes in human cancers, has led to the development of novel inhibitory agents. Among these, adagrasib (MRTX849), a covalent inhibitor of the KRAS G12C mutant, has already received FDA approval, marking a significant milestone.[1] Emerging as a promising alternative is LUNA18, a potent, orally bioavailable cyclic peptide designed to inhibit a broader range of RAS mutations. This guide provides an objective, data-driven comparison of the preclinical efficacy of LUNA18 (referred to as KRAS inhibitor-18 in some contexts) and adagrasib, offering valuable insights for the research and drug development community.
At a Glance: Key Differences
| Feature | LUNA18 (this compound) | Adagrasib |
| Mechanism of Action | Pan-RAS inhibitor; inhibits the protein-protein interaction between RAS (wildtype and mutants) and guanine nucleotide exchange factors (GEFs)[2][3][4] | Covalent inhibitor of KRAS G12C; irreversibly binds to the mutant cysteine, locking it in an inactive GDP-bound state[5] |
| Target Specificity | Broad activity against various KRAS mutants (G12D, G12V, G12C) and wildtype RAS[2][3][6] | Specific to the KRAS G12C mutation[5] |
| Developmental Stage | Preclinical/Phase I Clinical Trials[7] | Clinically approved and marketed[1] |
| Chemical Class | Cyclic Peptide[4][6] | Small Molecule |
In Vitro Efficacy: A Tale of Potency and Specificity
The in vitro potency of LUNA18 and adagrasib has been evaluated across a panel of cancer cell lines harboring various KRAS mutations. LUNA18 demonstrates remarkable potency in the nanomolar range against cell lines with diverse KRAS alterations, highlighting its pan-RAS inhibitory activity. Adagrasib, in contrast, shows high potency specifically against KRAS G12C mutant cell lines.
Comparative Cell Viability (IC50) Data
| Cell Line | Cancer Type | KRAS Mutation | LUNA18 IC50 (nM) | Adagrasib IC50 (nM) |
| NCI-H2122 | Non-Small Cell Lung Cancer | G12C | 0.17 - 2.9[6] | ~5 |
| MiaPaCa-2 | Pancreatic Cancer | G12C | 0.17 - 2.9[6] | 10-973 (2D), 0.2-1042 (3D)[6] |
| AsPC-1 | Pancreatic Cancer | G12D | 1.4[6] | >1000 (2D), >3000 (3D)[6] |
| LS180 | Colon Cancer | G12D | 0.17 - 2.9[6] | Not reported (expected to be high) |
| GSU | Stomach Cancer | G12D | 0.17 - 2.9[6] | Not reported (expected to be high) |
| NCI-H441 | Non-Small Cell Lung Cancer | G12V | 0.17 - 2.9[6] | Not reported (expected to be high) |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Not reported | 10-973 (2D), 0.2-1042 (3D)[6] |
In Vivo Antitumor Activity: Xenograft Model Data
Preclinical xenograft models in mice provide crucial insights into the in vivo efficacy of these inhibitors. Both LUNA18 and adagrasib have demonstrated significant tumor growth inhibition when administered orally.
Summary of In Vivo Efficacy
| Inhibitor | Xenograft Model | Dosing Regimen | Outcome |
| LUNA18 | NCI-H441 (KRAS G12V) | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition[6][8] |
| MiaPaCa-2 (KRAS G12C) | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition[6] | |
| Adagrasib | H358 (KRAS G12C) | 10, 30, 100 mg/kg, p.o., single dose | Dose-dependent inhibition of pERK[6] |
| H2122 (KRAS G12C) | 100 mg/kg, p.o., daily | Significant tumor growth inhibition[6] | |
| LU99-Luc (KRAS G12C) Intracranial | 100 mg/kg, p.o., twice daily for 21 days | Tumor regression and extended survival[2] |
Signaling Pathway Inhibition
Both LUNA18 and adagrasib function by disrupting the oncogenic signaling cascade driven by mutant KRAS. Adagrasib directly targets the G12C mutant protein, preventing its activation. LUNA18 takes a different approach by inhibiting the interaction between RAS proteins and their activators (GEFs), thereby preventing the loading of GTP and subsequent activation of downstream pathways. A key downstream marker of KRAS pathway activation is the phosphorylation of ERK (p-ERK).
Caption: Simplified KRAS signaling pathway and points of intervention for LUNA18 and adagrasib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate KRAS inhibitors.
Cell Viability Assay (MTT/CellTiter-Glo®)
Objective: To determine the concentration-dependent effect of the inhibitor on cancer cell proliferation.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A serial dilution of the KRAS inhibitor (LUNA18 or adagrasib) is prepared in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with the medium containing the inhibitor at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours under standard cell culture conditions.
-
Viability Assessment:
-
For MTT assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are solubilized with DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
For CellTiter-Glo® assay: CellTiter-Glo® reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, the luminescence is measured using a luminometer.
-
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle control, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated using non-linear regression analysis.
p-ERK Inhibition Assay (Western Blot)
Objective: To assess the inhibitor's ability to block the KRAS downstream signaling pathway.
-
Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with varying concentrations of the KRAS inhibitor or vehicle for a specified time (e.g., 2-24 hours).
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. The level of p-ERK is normalized to the total ERK to determine the extent of pathway inhibition.
Caption: A typical experimental workflow for Western blot analysis of p-ERK inhibition.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., 5 x 10^6 cells in Matrigel).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomized into treatment and control groups. The inhibitor is administered orally (p.o.) at a specified dose and schedule (e.g., once or twice daily). The control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated for the treatment groups relative to the control group. Statistical analysis is performed to determine the significance of the observed antitumor effects.
Concluding Remarks
The preclinical data presented here highlight the distinct profiles of LUNA18 and adagrasib. Adagrasib's success as a targeted therapy for KRAS G12C-mutant cancers is well-established. LUNA18, with its broader RAS inhibition profile, represents a promising next-generation approach that could potentially address a wider range of KRAS-driven malignancies and potentially overcome resistance mechanisms that may emerge with G12C-specific inhibitors. Further clinical investigation of LUNA18 will be critical to determine its therapeutic potential and place in the evolving landscape of KRAS-targeted cancer therapies. This guide serves as a foundational resource for researchers to understand the comparative preclinical efficacy and underlying methodologies for these two important KRAS inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mountsinai.org [mountsinai.org]
- 8. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KRAS G12C Inhibitors: Evaluating the Anti-Tumor Activity of KRAS Inhibitor-18
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules targeting the previously "undruggable" KRAS oncogene has marked a significant breakthrough in cancer therapy. Specifically, inhibitors targeting the KRAS G12C mutation have shown clinical promise. This guide provides an objective comparison of a novel agent, KRAS inhibitor-18, with other prominent KRAS G12C inhibitors, supported by available experimental data. Our focus is on the anti-tumor activity and the underlying mechanisms of these compounds.
Mechanism of Action: Covalent Inhibition of the "Switched-Off" State
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation introduces a cysteine residue that, in its GDP-bound (inactive) state, can be covalently targeted by specific inhibitors.[1][2] This irreversible binding traps the KRAS G12C protein in its inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting pro-proliferative signaling pathways such as the MAPK pathway.[1][3]
Below is a diagram illustrating the KRAS signaling pathway and the point of intervention for G12C inhibitors.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comutations and KRASG12C Inhibitor Efficacy in Advanced NSCLC | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
The Synergistic Power of FAK and KRAS G12C Inhibition: A Comparative Guide
An in-depth analysis of the synergistic effects of the FAK inhibitor IN10018 with KRAS G12C inhibitors, offering a promising strategy to overcome therapeutic resistance in KRAS-mutant cancers.
The development of specific inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in cancer therapy. However, the emergence of intrinsic and acquired resistance limits their long-term efficacy.[1][2] This has spurred research into combination therapies to enhance and prolong the anti-tumor response. A particularly promising strategy has emerged from the combination of KRAS G12C inhibitors with inhibitors of Focal Adhesion Kinase (FAK).
This guide provides a comprehensive comparison of the synergistic effects observed when combining the clinical-stage FAK inhibitor IN10018 (ifebemtinib) with various KRAS G12C inhibitors. Preclinical and clinical data have consistently demonstrated that this combination not only enhances the anti-tumor activity of KRAS G12C inhibitors but also offers a mechanism to overcome resistance.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies investigating the synergistic effects of IN10018 in combination with KRAS G12C inhibitors.
Table 1: In Vitro Synergistic Effects of IN10018 and KRAS G12C Inhibitors on Cancer Cell Lines
| Cell Line | Cancer Type | KRAS G12C Inhibitor | Combination Effect | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | AMG510 (Sotorasib) | Synergistic cell killing | [3] |
| MIA PaCa-2 | Pancreatic Cancer | MRTX1257 | Synergistic cell killing | [3] |
| Various KRAS-mutant cell lines | Multiple Cancer Types | RMC-6236 (Pan-RAS inhibitor) | Synergistic cytotoxic effects | [4] |
Table 2: In Vivo Anti-Tumor Efficacy of IN10018 in Combination with KRAS G12C Inhibitors in Xenograft Models
| Tumor Model | KRAS G12C Inhibitor | Combination Effect | Reference |
| KRAS-mutated cancer cell lines | AMG510, MRTX1257 | Significant synergy in tumor growth inhibition | [3] |
| KRAS-mutant and NRAS-mutant animal models | RMC-6236 (Pan-RAS inhibitor) | Superior tumor growth inhibition compared to monotherapy | [4] |
| Diverse CDX and PDX models | AMG510 | Substantially outperformed tumor growth inhibition of monotherapy | [5] |
Table 3: Clinical Trial Data for Ifebemtinib (IN10018) in Combination with Garsorasib (D-1553), a KRAS G12C Inhibitor
| Clinical Trial Phase | Cancer Type | Key Findings | Reference |
| Phase Ib/II (NCT06166836; NCT05379946) | First-line KRAS G12C-mutant NSCLC | ORR: 90.3% (as of ESMO 2024), mPFS: 22.3 months, mDOR: 19.4 months | [6] |
| Phase Ib/II | Previously treated KRAS G12C-mutant CRC | ORR: 44.4% (combo) vs. 16.7% (mono), DCR: 100.0% (combo) vs. 77.8% (mono), mPFS: 7.7 months (combo) vs. 4.0 months (mono) | [6] |
Signaling Pathways and Mechanisms
KRAS is a central node in signaling pathways that drive cell proliferation and survival. Inhibition of KRAS G12C can lead to adaptive resistance through the reactivation of these pathways, often involving the FAK signaling axis.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the synergy between IN10018 and KRAS G12C inhibitors.
Cell Viability Assay
-
Objective: To assess the effect of single-agent and combination drug treatments on the proliferation of cancer cell lines.
-
Method:
-
Cancer cells with KRAS G12C mutations (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates.
-
Cells are treated with a dose range of IN10018, a KRAS G12C inhibitor (e.g., AMG510), or a combination of both.
-
After a specified incubation period (e.g., 72 hours), cell viability is measured using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
The combination index (CI) is calculated using the Chou-Talalay method to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[3]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the drug combination in a living organism.
-
Method:
-
KRAS G12C-mutant cancer cells are implanted subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, IN10018 alone, KRAS G12C inhibitor alone, and the combination of both drugs.
-
Drugs are administered orally at specified doses and schedules.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to assess target engagement).[3][5]
-
Western Blotting
-
Objective: To detect and quantify the levels of specific proteins to understand the molecular effects of the drug treatments.
-
Method:
-
Protein lysates are prepared from treated cells or tumor tissues.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-FAK, phospho-ERK, total FAK, total ERK, and a loading control like GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme that allows for detection.
-
The protein bands are visualized and quantified to determine the effect of the drugs on the signaling pathways.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of the synergistic effects of a FAK inhibitor and a KRAS G12C inhibitor.
Conclusion
The combination of the FAK inhibitor IN10018 with KRAS G12C inhibitors represents a compelling therapeutic strategy. The synergistic effects observed in both preclinical models and clinical trials suggest that this approach can lead to more potent and durable anti-tumor responses in patients with KRAS G12C-mutant cancers. The mechanism underlying this synergy involves the inhibition of FAK-mediated resistance pathways that are activated upon KRAS G12C inhibition. Further clinical investigation is warranted to fully elucidate the potential of this combination therapy in improving outcomes for this patient population.[1][2][6]
References
- 1. Research showed that InxMed FAK Inhibitor (IN10018) Overcomes Drug Resistance of KRAS G12C inhibitors and Synergizes with KRAS G12C inhibitors in Treating Cancer - BioSpace [biospace.com]
- 2. Focal Adhesion Kinase (FAK) Inhibition Synergizes with KRAS G12C Inhibitors in Treating Cancer through the Regulation of the FAK-YAP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. championsoncology.com [championsoncology.com]
- 6. firstwordpharma.com [firstwordpharma.com]
A Head-to-Head Showdown: Novel Inhibitors Targeting the "Undruggable" KRAS
For decades, the KRAS oncogene was considered an intractable target in cancer therapy. However, a new wave of novel inhibitors is challenging this paradigm, offering hope for patients with KRAS-mutant tumors. This guide provides a detailed comparison of the performance of these emerging therapies, supported by preclinical and clinical data, to aid researchers, scientists, and drug development professionals in this rapidly evolving field.
The landscape of KRAS inhibition has been transformed by the approval of KRAS G12C inhibitors and the promising development of agents targeting other mutations and even pan-KRAS inhibitors. This guide delves into a head-to-head comparison of key novel KRAS inhibitors, presenting their efficacy, selectivity, and mechanisms of action based on available data.
Preclinical Efficacy: A Comparative Analysis
The potency and selectivity of novel KRAS inhibitors are foundational to their therapeutic potential. Preclinical studies in cancer cell lines provide a crucial first look at their comparative efficacy. The half-maximal inhibitory concentration (IC50) is a key metric, indicating the concentration of a drug that is required for 50% inhibition in vitro.
| Inhibitor | Target Mutation | Cell Line | IC50 (nM) | Reference |
| MRTX1133 | KRAS G12D | Multiple KRAS G12D cell lines | Median ~5 | [1] |
| 143D | KRAS G12C | KRAS G12C mutant cell lines | Low nanomolar | [2] |
| BI-2493 | pan-KRAS | KRAS mutant and WT-amplified cell lines | Potent antiproliferative activity | [3][4][5][6] |
| BI-2865 | pan-KRAS | KRAS mutant and WT-amplified cell lines | Potent antiproliferative activity | [3][4][6] |
| ERAS-4001 | pan-KRAS | KRAS G12X mutant cell lines | Single-digit nanomolar | [7][8] |
Clinical Performance: A New Era in KRAS-Targeted Therapy
The clinical development of KRAS inhibitors has been led by agents targeting the G12C mutation, with Sotorasib and Adagrasib being the first to receive regulatory approval. Emerging clinical data for Divarasib, another G12C inhibitor, suggests a potentially improved efficacy profile. Meanwhile, inhibitors targeting other mutations, such as G12D, are now entering clinical trials.
| Inhibitor | Target Mutation | Cancer Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Clinical Trial |
| Sotorasib (Lumakras) | KRAS G12C | Non-Small Cell Lung Cancer (NSCLC) | 37.1% | 6.8 months | CodeBreaK 100/200 |
| Adagrasib (Krazati) | KRAS G12C | Non-Small Cell Lung Cancer (NSCLC) | 42.9% | 6.5 months | KRYSTAL-1/12 |
| Divarasib (GDC-6036) | KRAS G12C | Non-Small Cell Lung Cancer (NSCLC) | 53.4% - 56.4% | 13.1 - 13.7 months | Phase 1 (NCT04449874) |
| Divarasib (GDC-6036) | KRAS G12C | Colorectal Cancer (CRC) | 29.1% | 5.6 months | Phase 1 (NCT04449874) |
Understanding the KRAS Signaling Pathway
KRAS is a central node in cellular signaling, and its mutation leads to constitutive activation of downstream pathways, driving cell proliferation and survival. The primary signaling cascade affected is the MAPK pathway.
References
- 1. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BI-2493 and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Erasca Announces Issuance of a U.S. Patent Covering Pan-RAS Molecular Glue ERAS-0015 | INN [investingnews.com]
- 8. Erasca Announces Issuance of a U.S. Patent Covering Pan-RAS Molecular Glue ERAS-0015 - BioSpace [biospace.com]
Independent Validation of KRAS Inhibitor-18's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of KRAS inhibitor-18 with other prominent KRAS inhibitors, supported by available experimental data. The goal is to offer a clear perspective on the validation of its mechanism of action in the context of the broader landscape of KRAS-targeted therapies.
Introduction to KRAS Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers, making it a prime target for therapeutic intervention. KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2] Mutations in KRAS, most commonly at codon 12, lock the protein in its active conformation, leading to constitutive activation of downstream signaling pathways that drive cell proliferation and survival, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][4][5]
The development of direct KRAS inhibitors has been a long-standing challenge. However, the discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant has led to the development of covalent inhibitors that specifically target this variant.[6][7] This guide will focus on the comparison of this compound, a purported KRAS G12C inhibitor, with well-characterized inhibitors in clinical development or on the market.
Comparative Analysis of KRAS Inhibitors
The following tables summarize the available quantitative data for this compound and its alternatives.
| Inhibitor | Target | Mechanism of Action | Biochemical IC50 | Cellular p-ERK Inhibition IC50 | Clinical Trial Phase |
| This compound | KRAS G12C | Potent KRAS G12C inhibitor.[8] | 4.74 µM[8] | MIA PaCa-2: 66.4 µM, A549: 11.1 µM[8] | Preclinical |
| Sotorasib (AMG 510) | KRAS G12C | Irreversible covalent inhibitor of KRAS G12C, trapping it in an inactive GDP-bound state.[9][10] | Not explicitly stated in provided abstracts. | Potently impaired viability of NCI-H358 and MIA PaCa-2 cell lines.[9] | Approved[9] |
| Adagrasib (MRTX849) | KRAS G12C | Covalent inhibitor that selectively modifies cysteine 12 in GDP-bound KRAS G12C.[11] | Not explicitly stated in provided abstracts. | Demonstrated pronounced tumor regression in 17 of 26 cell line- and patient-derived xenograft models.[11] | Approved[10][12] |
| MRTX1133 | KRAS G12D | Selective, non-covalent inhibitor that binds to both active and inactive forms of KRAS G12D.[12][13] | Not explicitly stated in provided abstracts. | Disrupted both PI3K and MAPK signaling in vitro and reduced tumor size in murine xenografts.[13] | Phase 1/2[13] |
| Pan-KRAS Inhibitors (e.g., RMC-6236) | Pan-KRAS | Blocks KRAS, NRAS, and HRAS in their active conformation (RAS-on inhibitor).[12] | Not explicitly stated in provided abstracts. | Showed response rates of 38% in NSCLC and 20% in pancreatic cancer in a Phase 1 trial.[12] | Phase 1[12] |
Experimental Protocols
Detailed experimental methodologies are crucial for the independent validation of a compound's mechanism of action. While specific protocols for this compound are not publicly available, this section outlines the general methodologies used for characterizing similar KRAS inhibitors.
Biochemical Assays: KRAS G12C Inhibition
-
Objective: To determine the direct inhibitory effect of the compound on the KRAS G12C protein.
-
Methodology: A common method is a nucleotide exchange assay. This can be a fluorescence-based assay where a fluorescently labeled GTP analog is used. The assay measures the rate of exchange of GDP for the fluorescent GTP analog in the presence of the KRAS G12C protein and a guanine nucleotide exchange factor (GEF), such as SOS1. The inhibitor is added at varying concentrations to determine its IC50 value, which is the concentration required to inhibit 50% of the nucleotide exchange activity.
Cellular Assays: p-ERK Inhibition
-
Objective: To assess the inhibitor's ability to block KRAS downstream signaling within a cellular context.
-
Methodology:
-
Cell Culture: Cancer cell lines harboring the KRAS G12C mutation (e.g., MIA PaCa-2, A549, NCI-H358) are cultured under standard conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of the KRAS inhibitor for a specified period.
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Quantification: The band intensities for p-ERK are normalized to total ERK. The IC50 for p-ERK inhibition is then calculated as the concentration of the inhibitor that reduces p-ERK levels by 50%.
-
In Vivo Efficacy: Xenograft Models
-
Objective: To evaluate the anti-tumor activity of the inhibitor in a living organism.
-
Methodology:
-
Tumor Implantation: KRAS G12C mutant cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control (vehicle) and treatment groups and administered the KRAS inhibitor (e.g., orally) at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to assess target engagement and downstream pathway inhibition via methods like Western blotting or immunohistochemistry for p-ERK.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental approaches, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: The KRAS signaling pathway and the point of intervention for KRAS G12C inhibitors.
Caption: A typical experimental workflow for the validation of a KRAS inhibitor's mechanism.
Conclusion
The available data for this compound suggests it is a KRAS G12C inhibitor, however, the publically accessible information on its validation is currently limited to initial biochemical and cellular screening data.[8] In contrast, inhibitors such as Sotorasib and Adagrasib have undergone extensive preclinical and clinical validation, leading to their approval for the treatment of KRAS G12C-mutated cancers.[9][10][11] Furthermore, the field is expanding to include inhibitors targeting other KRAS mutations like G12D (e.g., MRTX1133) and pan-KRAS inhibitors, which are in various stages of clinical development.[12][13]
For a comprehensive and independent validation of this compound's mechanism, further studies are required. These should include a broader range of biochemical and cellular assays, as well as in vivo efficacy studies in relevant cancer models. Direct, side-by-side comparisons with established KRAS inhibitors would be essential to accurately position this compound within the therapeutic landscape. Researchers are encouraged to use the experimental frameworks outlined in this guide to conduct their own independent validations.
References
- 1. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. KRAS Inhibitor that Simultaneously Inhibits Nucleotide Exchange Activity and Effector Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathways and mechanism of MRTX1133 binding to KRAS G12D elucidated by molecular dynamics simulations and Markov state models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 11. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025) [di.aerzteblatt.de]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biorxiv.org [biorxiv.org]
A Comparative Guide to the Efficacy of KRAS G12C Inhibitors: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering new therapeutic avenues for a patient population with historically limited options. This guide provides a comparative analysis of the preclinical efficacy of KRAS G12C inhibitors, featuring data on the well-characterized clinical candidates sotorasib and adagrasib, alongside the early-stage compound, KRAS inhibitor-18. This objective comparison is supported by experimental data to inform further research and development in this critical area.
In Vitro Efficacy: A Head-to-Head Comparison
The initial evaluation of any targeted inhibitor begins with its performance in controlled laboratory settings. Key metrics include the half-maximal inhibitory concentration (IC50) against the target protein and its effect on downstream signaling pathways and cancer cell viability.
Table 1: In Vitro IC50 Data for KRAS G12C Inhibitors
| Inhibitor | Target/Assay | Cell Line | IC50 (µM) |
| This compound | KRAS G12C | - | 4.74 |
| p-ERK Inhibition | MIA PaCA-2 | 66.4 | |
| p-ERK Inhibition | A549 | 11.1 | |
| Sotorasib (AMG-510) | Cell Viability | NCI-H358 | ~0.006[1] |
| Cell Viability | MIA PaCA-2 | ~0.009[1] | |
| Cell Viability | KRAS G12C mutant lines | 0.004–0.032[2] | |
| Cell Viability | Non-KRAS mutant lines | >7.5[2] | |
| Adagrasib (MRTX849) | Cell Viability (2D) | KRAS G12C mutant lines | 0.01 - 0.973[3] |
| Cell Viability (3D) | KRAS G12C mutant lines | 0.0002 - 1.042[3] | |
| p-ERK Inhibition | MIA PaCA-2 | Single-digit nM range |
Note: The IC50 values for sotorasib and adagrasib are presented as ranges or approximations based on available public data, which may vary depending on the specific experimental conditions.
In Vivo Efficacy: Performance in Preclinical Models
Successful in vitro activity is a prerequisite for advancing a compound to in vivo studies, typically involving xenograft models where human cancer cells are implanted into immunodeficient mice. These studies provide crucial insights into a drug's anti-tumor activity, pharmacokinetics, and overall tolerability. While in vivo data for this compound is not publicly available, the performance of sotorasib and adagrasib in such models has been extensively documented.
Table 2: In Vivo Efficacy of Sotorasib and Adagrasib in Xenograft Models
| Inhibitor | Cancer Model | Dosing | Outcome |
| Sotorasib | NCI-H358 (NSCLC) Xenograft | 30 mg/kg, p.o., daily for 28 days | Tumor size reduction[1] |
| Sotorasib | Patient-Derived KRAS G12C Xenografts | 200 mg/kg | Durable anti-tumor responses in 8 of 10 mice[2] |
| Adagrasib | MIA PaCA-2 (Pancreatic) Xenograft | 1-100 mg/kg, i.g., daily | Dose-dependent anti-tumor efficacy[3] |
| Adagrasib | LU99-Luc/H23-Luc/LU65-Luc (NSCLC) Intracranial Xenografts | 100 mg/kg, twice daily for 21 days | Significant inhibition of brain tumor growth and extended survival |
Clinical Efficacy: Sotorasib and Adagrasib in a Clinical Setting
The ultimate measure of a drug's efficacy lies in its performance in clinical trials. Both sotorasib and adagrasib have undergone extensive clinical evaluation, leading to their approval for the treatment of patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC).
Table 3: Clinical Trial Efficacy Data for Sotorasib and Adagrasib in Previously Treated KRAS G12C-Mutated NSCLC
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Sotorasib | CodeBreaK 100 (Phase 2) | 37.1% | 6.8 months | 12.5 months[4] |
| Sotorasib | CodeBreaK 200 (Phase 3) | 28.1% | 5.6 months | 10.6 months[5] |
| Adagrasib | KRYSTAL-1 (Phase 2) | 42.9%[6] | 6.5 months[6] | 12.6 months[6] |
| Adagrasib | KRYSTAL-12 (Phase 3) | 31.9% | 5.5 months | Not yet mature |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the scientific process. Below are methodologies for the key assays used to evaluate KRAS inhibitor efficacy.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, MIA PaCA-2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the KRAS inhibitor (e.g., this compound, sotorasib, adagrasib) for a specified duration, typically 72 hours.
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
p-ERK Inhibition Assay (Western Blot)
-
Cell Culture and Treatment: Cells are cultured and treated with the KRAS inhibitor for a defined period.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with corresponding secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK bands to determine the extent of inhibition.
In Vivo Xenograft Mouse Model
-
Cell Implantation: A suspension of human cancer cells (e.g., NCI-H358, MIA PaCA-2) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The treatment group receives the KRAS inhibitor (e.g., via oral gavage) at a specified dose and schedule, while the control group receives a vehicle.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement and downstream signaling pathway modulation (e.g., p-ERK levels by immunohistochemistry or Western blot).
Visualizing the Mechanism and Workflow
Understanding the biological pathways and experimental processes is crucial for interpreting efficacy data.
Caption: KRAS Signaling Pathway and Inhibitor Action.
Caption: In Vivo Xenograft Study Workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Brief Report: Real-World Efficacy and Safety of Sotorasib in U.S. Veterans with KRAS G12C-Mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of KRAS Inhibitor-18 Against Other RAS Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: KRAS Inhibitor-18 Profile
This compound (also known as compound 3-10) is a potent inhibitor of the KRAS G12C mutant.[1] The following table summarizes its known inhibitory activities.
| Target | Assay Type | Metric | Value | Cell Line |
| KRAS G12C | Biochemical Assay | IC50 | 4.74 µM | - |
| p-ERK | Cellular Assay | IC50 | 11.1 µM | A549 |
| p-ERK | Cellular Assay | IC50 | 66.4 µM | MIA PaCA-2 |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. The p-ERK (phosphorylated Extracellular signal-Regulated Kinase) inhibition data reflects the inhibitor's effect on the downstream signaling pathway of KRAS.
Experimental Protocols for Specificity Evaluation
To determine the specificity of this compound against HRAS and NRAS, a series of biochemical and cell-based assays should be performed. The following protocols outline standard methodologies used in the field for such evaluations.[2][3][4]
1. Biochemical Assays for Direct Inhibitor Binding and Activity
These assays directly measure the interaction of the inhibitor with purified RAS proteins.
-
Objective: To quantify the binding affinity (KD) and inhibitory potency (IC50) of this compound against purified KRAS G12C, wild-type KRAS, HRAS, and NRAS proteins.
-
Materials:
-
Recombinant, purified human KRAS G12C, wild-type KRAS, HRAS, and NRAS proteins.
-
This compound.
-
Fluorescently labeled GTP or GDP analogs.
-
Guanine nucleotide exchange factors (GEFs), such as SOS1.
-
Assay plates (e.g., 384-well microplates).
-
Plate reader capable of detecting fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Methodology: Nucleotide Exchange Assay (TR-FRET based) [4][5]
-
Prepare a series of dilutions of this compound.
-
In an assay plate, incubate each RAS isoform (KRAS G12C, WT KRAS, HRAS, NRAS) with the various concentrations of the inhibitor.
-
Initiate the nucleotide exchange reaction by adding a GEF (e.g., SOS1) and a fluorescently labeled GTP analog.
-
Allow the reaction to proceed for a set time at a controlled temperature.
-
Measure the TR-FRET signal, which will be proportional to the amount of fluorescent GTP bound to the RAS protein.
-
Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each RAS isoform.
-
-
Methodology: Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for Binding Affinity
-
For ITC, titrate this compound into a solution containing the purified RAS isoform and measure the heat changes upon binding to determine the dissociation constant (KD).
-
For SPR, immobilize the RAS isoform on a sensor chip and flow different concentrations of this compound over the surface to measure the binding and dissociation rates, from which the KD can be calculated.
-
2. Cell-Based Assays for Cellular Potency and Pathway Inhibition
These assays assess the inhibitor's activity in a more physiologically relevant cellular context.
-
Objective: To determine the potency of this compound in inhibiting the signaling and proliferation of cell lines driven by different RAS isoforms.
-
Materials:
-
A panel of cancer cell lines with known RAS mutations (e.g., KRAS G12C, KRAS G12D, HRAS G12V, NRAS Q61K).
-
Cell lines engineered to express specific RAS isoforms (optional, for cleaner comparison).
-
This compound.
-
Cell culture reagents.
-
Reagents for cell viability assays (e.g., CellTiter-Glo®).
-
Antibodies for Western blotting (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and antibodies specific to each RAS isoform).
-
-
Methodology: Cell Viability Assay
-
Seed the panel of cell lines in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Measure cell viability using an appropriate assay (e.g., CellTiter-Glo® which measures ATP levels).
-
Calculate the IC50 for cell growth inhibition for each cell line. A significantly higher IC50 in HRAS- or NRAS-driven cell lines compared to KRAS G12C-driven lines would indicate specificity.
-
-
Methodology: Western Blotting for Pathway Inhibition
-
Treat the panel of RAS-mutant cell lines with different concentrations of this compound for a shorter duration (e.g., 2-4 hours).
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies against key downstream signaling proteins like phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT).
-
Quantify the band intensities to determine the extent of pathway inhibition at different inhibitor concentrations.
-
Visualizations
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating inhibitor specificity.
Caption: The RAS signaling pathway, a key regulator of cell proliferation and survival.
Caption: Workflow for evaluating the specificity of a KRAS inhibitor against different RAS isoforms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Collection - Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of KRAS Inhibitor-18: A Comprehensive Safety Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of KRAS inhibitor-18, a potent compound utilized in cancer research. Due to the ambiguous nomenclature in common laboratory use, this guide addresses two distinct compounds often referred to as "this compound": KRAS G12C inhibitor 18 (CAS: 2649788-45-2) and This compound (compound 3-10) (CAS: 2230873-66-0) . Adherence to these procedures is critical to ensure personnel safety and environmental protection.
A Safety Data Sheet (SDS) for KRAS G12C inhibitor 18 indicates that the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] The recommended disposal method is to use an approved waste disposal plant.[1] While a detailed SDS for this compound (compound 3-10) is not as readily available, its nature as a potent biological inhibitor necessitates that it be handled with similar precautions.
Key Safety and Handling Information
Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Summary of Hazard Information
| Hazard Statement | KRAS G12C inhibitor 18 (CAS: 2649788-45-2) | This compound (compound 3-10) (CAS: 2230873-66-0) |
| Acute Oral Toxicity | Harmful if swallowed[1] | Assumed to be harmful if swallowed |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects[1] | Assumed to be toxic to aquatic life |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents | Not specified; assume similar incompatibilities |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general laboratory chemical waste guidelines.
Experimental Protocol: Disposal of this compound
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Maintain separate, clearly labeled waste containers for solid waste (e.g., contaminated gloves, weigh boats, pipette tips) and liquid waste (e.g., unused solutions, solvent rinses).
-
-
Solid Waste Disposal:
-
Collect all solid materials contaminated with this compound in a designated, leak-proof, and sealable container.
-
Label the container clearly as "Hazardous Waste: this compound (Solid)" and include the specific CAS number if known.
-
Store the sealed container in a designated secondary containment area within the laboratory, away from incompatible materials.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically resistant container (e.g., glass or polyethylene).
-
Do not fill the container to more than 90% capacity to allow for expansion and prevent spills.
-
Label the container clearly as "Hazardous Waste: this compound (Liquid)" and include the specific CAS number and solvent composition.
-
Store the sealed container in a designated secondary containment area within the laboratory.
-
-
Decontamination of Glassware and Surfaces:
-
Rinse contaminated glassware and surfaces with a suitable solvent (e.g., ethanol or acetone) to remove residual inhibitor.
-
Collect the solvent rinse as hazardous liquid waste.
-
After the initial solvent rinse, wash glassware with soap and water.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with accurate information about the waste, including the chemical name, CAS number, and quantity.
-
Follow all institutional procedures for waste manifest and handover.
-
Signaling Pathway and Disposal Workflow Visualization
To aid in understanding the context of KRAS inhibition and the logistical flow of disposal, the following diagrams are provided.
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: Step-by-step workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling KRAS inhibitor-18
This guide provides crucial safety and logistical information for laboratory personnel handling KRAS inhibitor-18. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Safety Summary
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly familiar with the safety data sheet (SDS) before commencing any work with this compound.
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Category 4, H302: Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Acute Aquatic Toxicity | Category 1, H400: Very toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
| Chronic Aquatic Toxicity | Category 1, H410: Very toxic to aquatic life with long lasting effects.[1] | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE) and Handling
All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2] The following personal protective equipment is mandatory:
| PPE Category | Specific Requirements |
| Eye Protection | Safety goggles with side-shields.[2] |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate.[2] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Caption: Standard workflow for handling this compound.
Storage and Disposal Protocols
Proper storage and disposal are critical to maintain the stability of the compound and prevent environmental contamination.
| Condition | Specification |
| Storage (Powder) | -20°C in a tightly sealed container.[1] |
| Storage (in Solvent) | -80°C in a tightly sealed container.[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1][2] |
| Disposal | Dispose of contents and container to an approved waste disposal plant.[1] |
Emergency Procedures
In the event of accidental exposure or spillage, immediate and appropriate action must be taken.
Caption: Immediate actions for accidental exposure.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin area with water. Remove contaminated clothing and shoes and seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician for guidance.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
